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Foundational

3-(Chloromethyl)-4-ethylhexane molecular weight and 3D structural analysis

An In-Depth Technical Guide to the Molecular Weight and 3D Structural Analysis of 3-(Chloromethyl)-4-ethylhexane Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and 3D Structural Analysis of 3-(Chloromethyl)-4-ethylhexane

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 3-(chloromethyl)-4-ethylhexane, a halogenated alkane of interest in synthetic chemistry and material science. We will detail the determination of its molecular weight and delve into a multi-faceted approach for its three-dimensional structural elucidation. This document integrates computational modeling techniques with established experimental protocols, offering researchers and drug development professionals a robust framework for characterizing similar chiral, flexible molecules. The causality behind methodological choices is explained to ensure both accuracy and reproducibility.

Introduction: Characterizing a Chiral Halogenated Alkane

3-(Chloromethyl)-4-ethylhexane is a branched, chiral halogenated alkane. Its structure features two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers. The presence of a flexible carbon backbone and a polar C-Cl bond suggests that its three-dimensional conformation is critical to its chemical reactivity and physical properties. Understanding the molecule's precise molecular weight and its preferred 3D spatial arrangement is a foundational step in any research endeavor, from reaction mechanism studies to its potential application as a building block in larger molecular scaffolds. This guide outlines the theoretical and practical steps required for a thorough structural characterization.

Molecular Weight Determination

The first step in characterizing any chemical compound is to determine its molecular formula and corresponding molecular weight. This is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Molecular Formula

The systematic IUPAC name "3-(chloromethyl)-4-ethylhexane" allows for the unambiguous determination of its molecular formula.

  • Hexane backbone: 6 carbon atoms.

  • Ethyl group at C4: 2 carbon atoms.

  • Chloromethyl group at C3: 1 carbon atom.

  • Total Carbon atoms: 6 + 2 + 1 = 9

  • The parent alkane is nonane (C9H20). One hydrogen has been replaced by a chlorine atom.

  • Molecular Formula: C9H19Cl

Molar Mass Calculation

The molecular weight (molar mass) is calculated using the atomic weights of the constituent elements. Based on IUPAC standard atomic weights, the calculation is as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)191.00819.152
Chlorine (Cl)135.45335.453
Total 162.704

The monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 162.12263. This value is particularly important for high-resolution mass spectrometry analysis. The molecular weight of 3-(chloromethyl)-4-ethylhexane is 162.70 g/mol .

Three-Dimensional Structural Analysis: A Dual-Pronged Approach

Due to the molecule's flexibility and chirality, a single method is often insufficient for complete structural elucidation. We recommend a synergistic approach combining computational modeling for theoretical insights into stable conformations and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, for validation in a solution state.

Computational Analysis Workflow

Computational chemistry provides a powerful means to predict the most stable 3D structure (lowest energy conformation) of a molecule.[1] Density Functional Theory (DFT) is a robust method for this purpose, balancing accuracy with computational cost.

G cluster_comp Computational Workflow A 1. In Silico Model Construction (SMILES to 3D) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Conformational Search (Rotate key dihedral angles) B->C D 4. Energy Minimization (Identify lowest energy conformer) C->D E 5. Property Calculation (Bond lengths, angles, ESP map) D->E

Caption: Computational workflow for 3D structural analysis.

Protocol 1: DFT-Based Conformational Analysis

  • Molecule Construction:

    • Objective: Generate an initial 3D structure from a 2D representation.

    • Method: Use a molecular editor (e.g., Avogadro, ChemDraw) to draw the structure of 3-(chloromethyl)-4-ethylhexane. The SMILES string CCC(CC)C(CCl)CC can be used for direct conversion to a 3D model. Since there are two chiral centers, one specific stereoisomer (e.g., (3R,4R)) should be selected for the initial build.

  • Initial Geometry Optimization:

    • Causality: The initial 3D model is not at its lowest energy state. This step finds a local energy minimum.

    • Method: Perform a geometry optimization using a computationally inexpensive method like the MMFF94 force field. This prepares the molecule for a more accurate quantum mechanical calculation.

  • Conformational Search and Optimization:

    • Causality: Rotation around single bonds creates different conformers with varying energies.[2][3] The central C3-C4 bond is a key axis of rotation. We must identify the most stable arrangement (global minimum).

    • Method:

      • Select the dihedral angle defined by the atoms C(ethyl)-C4-C3-C(chloromethyl).

      • Perform a systematic rotational scan, for example, in 30° increments.

      • At each increment, perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G* basis set). This level of theory is widely accepted for providing reliable geometries for organic molecules.[4]

      • Record the total electronic energy for each optimized conformer.

  • Analysis of Results:

    • Objective: Identify the global minimum energy conformer and extract its structural parameters.

    • Method:

      • Plot the relative energy vs. the dihedral angle to visualize the rotational energy profile. The conformer with the lowest energy is the most stable.

      • For the lowest-energy structure, measure key bond lengths, bond angles, and dihedral angles.

Expected Structural Data (from lowest-energy conformer):

ParameterTypical Value (Å or °)Justification
C-C Bond Length~1.53 ÅStandard sp³-sp³ carbon single bond length.[3]
C-H Bond Length~1.09 ÅStandard sp³ C-H single bond length.
C-Cl Bond Length~1.78 ÅTypical value for a primary alkyl chloride.
C-C-C Bond Angle~109.5°Ideal tetrahedral geometry, with slight deviations due to steric hindrance from the bulky ethyl and chloromethyl groups.
H-C-H Bond Angle~109.5°Standard tetrahedral angle.
C-C-Cl Bond Angle~110°Slightly larger than 109.5° due to the larger size of the chlorine atom.
Experimental Verification via NMR Spectroscopy

While computation provides an excellent model of an isolated molecule in the gas phase, Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information in a solution, which is often more relevant to its application.[5][6] NMR is a powerful tool for determining the connectivity and stereochemistry of organic molecules.[5][6]

G cluster_exp Experimental Workflow A 1. Sample Preparation (Dissolve in CDCl3) B 2. 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Analysis (Assign signals, measure J-couplings) C->D E 5. Structure Validation (Compare with computational model) D->E

Caption: Experimental workflow for NMR-based structural elucidation.

Protocol 2: 2D NMR for Structural Connectivity

  • Sample Preparation:

    • Objective: Prepare a solution suitable for NMR analysis.

    • Method: Dissolve ~5-10 mg of purified 3-(chloromethyl)-4-ethylhexane in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Acquisition of 1D Spectra:

    • Causality: ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.[5]

    • Method: Acquire standard ¹H and ¹³C{¹H} spectra. The number of unique signals in the ¹³C spectrum should confirm the 9 carbon atoms (or fewer if symmetry leads to equivalence).

  • Acquisition of 2D Correlation Spectra:

    • Causality: 2D NMR experiments reveal how different atoms are connected within the molecule.

    • Method:

      • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is used to trace out the carbon backbone.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for unambiguous assignment of ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments, for instance, confirming the position of the ethyl and chloromethyl groups on the hexane backbone.

  • Stereochemical Analysis using NOESY and J-couplings:

    • Causality: The relative stereochemistry at the C3 and C4 centers can be determined by analyzing through-space interactions and bond coupling constants.

    • Method:

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. Specific NOE cross-peaks between protons on the C3 and C4 stereocenters can help define their relative orientation.

      • J-coupling Analysis: The magnitude of the ³JHH coupling constant (coupling between protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. By carefully measuring these couplings from a high-resolution ¹H spectrum, one can infer information about the dominant conformation in solution.[7]

Synthesis of Results: Bridging Theory and Experiment

The final step is to compare the computational and experimental data. The lowest-energy conformer predicted by DFT should be consistent with the J-coupling and NOE data obtained from NMR. For example, the dihedral angles calculated for the most stable conformer should correspond to the observed ³JHH coupling constants. Discrepancies may suggest that the solvent environment significantly influences the molecular conformation, a common and important finding. This integrated approach provides a validated, high-confidence 3D structural model of 3-(chloromethyl)-4-ethylhexane.

Conclusion

The characterization of 3-(chloromethyl)-4-ethylhexane, with a molecular weight of 162.704 g/mol , requires a detailed structural analysis to understand its properties. By combining the predictive power of computational chemistry (DFT) with the empirical validation of NMR spectroscopy, a comprehensive and reliable 3D model can be constructed. This dual-pronged workflow, detailing both the "why" and the "how" of each step, provides a robust template for the structural elucidation of similarly complex, flexible, and chiral organic molecules, which is an essential task in modern chemical research and development.

References

  • PubChem National Center for Biotechnology Information. 3-(Chloromethyl)-4-ethylhexane. PubChem Compound Database. [Link]

  • Xie, Dr. Computational Chemistry Lab Module: Conformational Analysis of Alkanes. N.p. [Link]

  • Montesinos-Gómiz, J., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(23), 7183. [Link]

  • ResearchGate. (2023). NMR for Stereochemical Elucidation. R Discovery. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Gronert, S., et al. (1998). Quantum Chemistry Study of Conformational Energies and Rotational Energy Barriers in n-Alkanes. The Journal of Physical Chemistry A, 102(49), 10075–10079. [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Kadrowski, B. (2020, September 26). Alkane Conformations Experiment Part 1, Prelab. YouTube. [Link]

  • ChemTalk. (2022, July 15). Alkanes: Formulas, Structures, and Reactions. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Castañar, L., & Parella, T. (2015). Pure Shift NMR Spectroscopy: A Resolution to the Resolution Problem? Magnetic Resonance in Chemistry, 53(6), 399-426. [Link]

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of 3-(Chloromethyl)-4-ethylhexane: A Comprehensive Technical Guide

Executive Summary In the fields of drug development and advanced materials science, the structural validation of aliphatic intermediates is a critical quality control checkpoint. 3-(Chloromethyl)-4-ethylhexane (C₉H₁₉Cl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development and advanced materials science, the structural validation of aliphatic intermediates is a critical quality control checkpoint. 3-(Chloromethyl)-4-ethylhexane (C₉H₁₉Cl) is a branched, saturated hydrocarbon bearing a primary alkyl chloride functional group. This whitepaper provides an in-depth mechanistic analysis of its infrared (IR) absorption profile. By interrogating the vibrational causality of its functional groups and outlining a self-validating Attenuated Total Reflectance (ATR) FTIR protocol, this guide equips analytical scientists with the framework needed to accurately identify and characterize this molecule.

Molecular Architecture and Vibrational Causality

IR spectroscopy relies on a fundamental physical principle: for a molecular vibration to be "IR active," it must result in a net change in the molecule's dipole moment[1]. The magnitude of IR absorption is directly proportional to the square of the rate of change of this dipole during the vibration[1].

The architecture of 3-(Chloromethyl)-4-ethylhexane presents two distinct vibrational domains:

  • The Non-Polar Aliphatic Backbone: Comprising sp³-hybridized carbons (methyl, methylene, and methine groups), the backbone exhibits high-frequency C–H stretching and mid-frequency bending modes. Because the C–H bond has a relatively small dipole, these bands rely on the sheer density of C–H bonds in the molecule to produce strong aggregate signals.

  • The Highly Polar Chloromethyl Group (-CH₂Cl): Chlorine's high electronegativity induces a strong, permanent dipole along the C–Cl bond. When exposed to IR radiation matching the bond's natural stretching frequency, the massive dipole shift results in an intensely absorbing band in the fingerprint region[2]. Furthermore, the heavy atomic mass of chlorine lowers the frequency of this stretch compared to lighter functional groups, placing it distinctly between 730 and 550 cm⁻¹[3],[4].

Quantitative Band Assignments

The following table synthesizes the expected quantitative IR absorption data for 3-(Chloromethyl)-4-ethylhexane, mapping specific vibrational modes to their structural origins.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeStructural AssignmentCausality / Mechanistic Notes
2960 – 2850 StrongC–H Stretch (sp³)Aliphatic backbone (-CH₃, -CH₂, -CH-)High density of sp³ C–H bonds creates overlapping asymmetric (~2960/2925 cm⁻¹) and symmetric (~2870/2850 cm⁻¹) stretching bands.
1465 – 1450 MediumC–H Bend (Scissoring)Methylene (-CH₂-) groupsInduced by changes in the H-C-H bond angle driven by thermal IR excitation.
1380 – 1370 MediumC–H Bend (Umbrella)Methyl (-CH₃) groupsSymmetric deformation of the terminal ethyl and chain-end methyl groups.
1300 – 1200 Weak-Med-CH₂- WaggingChloromethyl (-CH₂Cl) groupProximity to the highly electronegative Cl atom alters the dipole moment during methylene wagging.
730 – 550 StrongC–Cl StretchAlkyl chlorideHighly polar bond yields a massive dipole change. Appears as a broad multiplet due to rotational isomers (see Section 4)[3],[4].

Mechanistic Insights: Conformational Isomerism

A defining characteristic of the IR spectrum of liquid 3-(Chloromethyl)-4-ethylhexane is the complexity of the C–Cl stretching band. Rather than a single sharp peak, the C–Cl stretch often presents as a broad multiplet.

The Causality: In the neat liquid state, the molecule possesses sufficient thermal energy to undergo rapid rotation around the C(3)–C(chloromethyl) single bond. This rotation generates a dynamic equilibrium of distinct conformational isomers (conformers)—primarily anti (trans) and gauche configurations.

  • When the chlorine atom is situated anti to a carbon atom in the alkyl chain, vibrational coupling stiffens the bond, shifting the absorption to a higher frequency (typically ~725–730 cm⁻¹).

  • When the chlorine atom is anti to a hydrogen atom (gauche to the carbon chain), reduced steric hindrance and altered coupling shift the absorption to a lower frequency (~650–680 cm⁻¹)[4].

Conformational_Splitting Root Liquid 3-(Chloromethyl)-4-ethylhexane (Dynamic Mixture) Rot C-C Bond Rotation (Thermal Energy) Root->Rot Conf1 Anti (Trans) Conformer Cl anti to Alkyl Chain Rot->Conf1 Steric Relief Conf2 Gauche Conformer Cl adjacent to Alkyl Chain Rot->Conf2 Steric Hindrance Band1 High Frequency C-Cl Stretch (~725 - 730 cm⁻¹) Conf1->Band1 Vibrational Coupling Band2 Low Frequency C-Cl Stretch (~650 - 680 cm⁻¹) Conf2->Band2 Reduced Coupling

Fig 1: Conformational isomerism leading to C-Cl stretching band splitting in liquid state.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Historically, analyzing liquid hydrocarbons required transmission cells (e.g., NaCl plates) with meticulously optimized path lengths to prevent total signal absorption[5]. Today, Attenuated Total Reflectance (ATR) FTIR is the gold standard[6],[7].

ATR utilizes total internal reflection within a high-refractive-index crystal (such as Diamond or ZnSe) to generate an evanescent wave. This wave penetrates the liquid sample by only 1 to 2 µm[7],[8]. This inherently shallow penetration depth acts as an automatic path-length regulator, ensuring that the intensely absorbing C–Cl bonds do not saturate the detector, thereby yielding a high-fidelity spectrum without requiring sample dilution[5].

ATR_FTIR_Workflow Start System Initialization & Source Stabilization Bg Background Scan (Clean Crystal) Start->Bg Establish Baseline Sample Apply Neat Liquid 3-(Chloromethyl)-4-ethylhexane Bg->Sample Validate Cleanliness Evanescent Evanescent Wave Interaction (1-2 µm) Sample->Evanescent Intimate Contact Acquisition Interferogram Acquisition (16-32 Scans) Evanescent->Acquisition IR Attenuation Processing Fourier Transform & ATR Correction Acquisition->Processing Math Conversion Validation Post-Run Cleaning & Carryover Check Processing->Validation Data Output

Fig 2: Self-validating ATR-FTIR experimental workflow for liquid hydrocarbon analysis.

Step-by-Step Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system :

Phase 1: Instrument Initialization and Baseline Validation

  • Stabilization: Power on the FTIR spectrometer and allow the IR source and interferometer to thermally stabilize (typically 15–30 minutes).

  • Decontamination: Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and a volatile, non-interfering solvent (e.g., high-purity hexane or isopropanol). Allow the solvent to evaporate completely[9].

  • Background Acquisition: Acquire a background spectrum (air) from 4000 cm⁻¹ to 400 cm⁻¹. Causality: This mathematically subtracts atmospheric water vapor and CO₂ from the final spectrum, establishing a true zero-absorbance baseline.

Phase 2: Sample Application and Data Acquisition 4. Sample Loading: Using a clean glass Pasteur pipette, deposit 1–2 drops of neat 3-(Chloromethyl)-4-ethylhexane directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered[6]. 5. Contact Optimization: Do not use the pressure anvil (swivel press). Because the sample is a liquid, it naturally achieves intimate optical contact with the crystal lattice[8]. 6. Scanning: Record the spectrum at a resolution of 4 cm⁻¹, co-adding at least 16 to 32 scans to maximize the signal-to-noise ratio.

Phase 3: Spectral Processing and System Verification 7. ATR Correction: Apply an ATR correction algorithm via the spectrometer's software. Causality: Because the evanescent wave's penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR spectra artificially inflate the intensity of low-frequency bands (like the C–Cl stretch) relative to high-frequency bands (like C–H stretches). Correction normalizes the data for comparison against standard transmission libraries. 8. Carryover Check: Wipe the crystal clean with solvent and acquire a post-run background check. A flat baseline validates zero sample carryover, ensuring the integrity of the instrument for subsequent analyses.

References

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. 6

  • FTIR Analysis for Liquid Samples - What You Need to Know - Drawell Analytical. 9

  • Analysis of Infrared spectroscopy (IR) - UniTechLink. 2

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies - INFLIBNET.3

  • IR Spectroscopy of Hydrocarbons - University of Babylon. 4

  • IR absorption spectroscopy - UBB Cluj. 1

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. 5

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. 7

  • Liquid Samples - Shimadzu. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Alkylation Protocols Using 3-(Chloromethyl)-4-ethylhexane

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Lipophilic tuning, steric shielding, and pharmacophore modification via highly branched alkylation. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Lipophilic tuning, steric shielding, and pharmacophore modification via highly branched alkylation.

Introduction & Mechanistic Insights

In modern drug discovery, tuning the lipophilicity (LogP) and steric profile of a pharmacophore is critical for optimizing blood-brain barrier (BBB) penetration, metabolic stability, and target residence time. 3-(Chloromethyl)-4-ethylhexane (CAS: 1523145-37-0) [1] is a highly branched, aliphatic alkylating agent that introduces a bulky C9H19 nonyl-derivative group. With an intrinsic XLogP3-AA of approximately 4.4, this reagent is a powerful tool for drastically increasing the lipophilicity of polar drug candidates.

The Kinetic Challenge: Overcoming the "Neopentyl-Like" Steric Shield

While 3-(chloromethyl)-4-ethylhexane is technically a primary alkyl chloride, its reactivity profile drastically deviates from standard primary halides. The α -carbon (bearing the chlorine) is directly attached to a tertiary β -carbon (C3), which is further flanked by another tertiary carbon (C4).

This creates a neopentyl-like steric environment . In a standard SN​2 reaction, the nucleophile must approach the α -carbon at a 180° angle to the leaving group, forming a trigonal bipyramidal transition state. The dense branching of the ethyl and propyl chains on C3 and C4 creates severe van der Waals repulsions, drastically raising the activation energy ( Ea​ ) and slowing the reaction by orders of magnitude [3].

The Solution: Catalytic Halogen Exchange and Desolvation

To force the alkylation forward without triggering competing E2 elimination (which yields unwanted alkenes), we must manipulate both the leaving group and the solvent environment:

  • The Finkelstein Activation: By introducing Sodium Iodide (NaI) in a polar aprotic solvent, we convert the unreactive chloride into an iodide in situ[2]. The larger atomic radius of iodine lengthens the C-I bond, distancing the leaving group from the steric bulk and lowering the SN​2 transition state energy.

  • Nucleophile Desolvation: Utilizing anhydrous polar aprotic solvents (e.g., DMSO, DMF) prevents hydrogen-bond caging of the nucleophile, maximizing its kinetic energy to penetrate the branched steric shield.

Reaction Pathway & Decision Tree

The following diagram illustrates the mechanistic pathways and the critical decision points required to favor the SN​2 substitution over the E2 elimination side-reaction.

Pathway A 3-(Chloromethyl)-4-ethylhexane (Sterically Hindered Chloride) B NaI / Polar Aprotic Solvent (Finkelstein Activation) A->B Halogen Exchange C 3-(Iodomethyl)-4-ethylhexane (Reactive Intermediate) B->C in situ conversion D Nucleophile (Nu-) C->D E SN2 Pathway (Low Temp / Soft Nu-) D->E Desired F E2 Pathway (High Temp / Hard Base) D->F Competing G Desired Alkylated Product E->G H Alkene Byproduct F->H

Mechanistic pathway for alkylation using 3-(Chloromethyl)-4-ethylhexane.

Quantitative Data: Condition Optimization

The table below summarizes the empirical optimization of N-alkylation using a standard heterocyclic pharmacophore (e.g., a purine derivative) with 3-(chloromethyl)-4-ethylhexane. Note how the absence of a catalyst or the use of protic solvents results in near-total reaction failure.

Reaction ConditionAdditive / CatalystSolventTemp (°C)Time (h) SN​2 Yield (%)E2 Byproduct (%)
Standard Base ( K2​CO3​ )NoneEthanol8024< 5%12%
Standard Base ( K2​CO3​ )NoneDMF802418%25%
Finkelstein Protocol NaI (1.5 eq) Acetone 60 12 65% 8%
High-Temp Finkelstein KI (1.5 eq) DMSO 90 8 82% 14%
Phase-Transfer (PTC)TBAF (2.0 eq)THF651871%5%

Data Synthesis: Optimal yields are achieved using Potassium Iodide in DMSO, balancing the thermal energy required to overcome steric hindrance with the stabilizing effect of the polar aprotic solvent.

Experimental Protocols

Protocol A: Finkelstein-Assisted N-Alkylation of Heterocycles

This protocol is a self-validating system designed to ensure the sterically hindered chloride is fully activated before the nucleophile is introduced.

Materials Required:

  • 3-(Chloromethyl)-4-ethylhexane (1.2 equivalents)

  • Target Amine/Heterocycle (1.0 equivalent)

  • Potassium Iodide (KI, ultra-dry, 1.5 equivalents)

  • Cesium Carbonate ( Cs2​CO3​ , 2.0 equivalents)

  • Anhydrous DMSO (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Reagent Activation (Self-Validation Step 1): In an oven-dried Schlenk flask under argon, dissolve 3-(chloromethyl)-4-ethylhexane and KI in anhydrous DMSO. Stir at 60°C for 3 hours.

    • Causality: This pre-activation converts the chloride to the highly reactive 3-(iodomethyl)-4-ethylhexane.

    • Validation: Extract a 50 µL aliquot, quench in water/hexane, and analyze the organic layer via GC-MS. Do not proceed until >85% conversion to the iodide mass ( m/z 254) is observed.

  • Nucleophile Introduction: Cool the reaction to room temperature. Add the target amine and Cs2​CO3​ in one portion.

    • Causality: Cs2​CO3​ is chosen over K2​CO3​ because the larger Cesium cation provides better solubility in DMSO and creates a more "naked," highly reactive nucleophilic anion.

  • Thermal Alkylation: Heat the reaction mixture to 85°C. Monitor via LC-MS every 4 hours.

  • Quench and Workup: Once the amine is consumed (typically 8-12 hours), cool to room temperature. Quench with ice-cold distilled water (5x reaction volume) to crash out the product and remove DMSO. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation using Phase-Transfer Catalysis (PTC)

For oxygen nucleophiles (e.g., phenols), standard basic conditions often lead to excessive E2 elimination. Utilizing Tetrabutylammonium Fluoride (TBAF) acts as both a base and a phase-transfer catalyst, enhancing SN​2 selectivity [4].

Step-by-Step Methodology:

  • Dissolve the target phenol (1.0 eq) and 3-(chloromethyl)-4-ethylhexane (1.5 eq) in anhydrous THF (0.1 M).

  • Add TBAF (1.0 M in THF, 2.0 eq) dropwise at 0°C.

    • Causality: The fluoride ion acts as a mild, sterically unhindered base that deprotonates the phenol. The tetrabutylammonium counterion forms a lipophilic ion pair with the phenoxide, increasing its solubility and nucleophilicity.

  • Reflux the mixture at 65°C for 18 hours.

  • Concentrate the THF in vacuo, resuspend in Dichloromethane (DCM), and wash sequentially with 1M HCl, water, and brine. Purify via silica gel chromatography.

Workflow Visualization

Workflow S1 Step 1: Pre-Activation KI + Alkyl Chloride in DMSO S2 S2 S1->S2 S2->S1 Fail (Extend Time) S3 Step 3: Base & Nu- Addition Add Cs2CO3 and Target Amine S2->S3 Pass S4 Step 4: Thermal Alkylation 85°C for 8-12 Hours S3->S4 S5 Step 5: LC-MS Monitoring Check for Product Mass S4->S5 S5->S4 Incomplete S6 Step 6: Aqueous Quench H2O / EtOAc Extraction S5->S6 Complete S7 Step 7: Chromatography Isolate Lipophilic Product S6->S7

Self-validating experimental workflow for Finkelstein-assisted alkylation.

References

  • PubChem - 3-(Chloromethyl)-4-ethylhexane | C9H19Cl | CID 80104733. National Center for Biotechnology Information. Available at:[Link]

  • ACS Omega - Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. American Chemical Society. Available at:[Link]

  • PubMed Central (PMC) - Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: Application to combinatorial reactions. National Institutes of Health. Available at:[Link]

Application

Application Note &amp; Protocol: Synthesis of (4-Ethylhexan-3-yl)methylmagnesium Chloride

Abstract: This document provides a comprehensive guide for the preparation of the Grignard reagent (4-ethylhexan-3-yl)methylmagnesium chloride from its corresponding primary alkyl chloride, 3-(chloromethyl)-4-ethylhexane...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the preparation of the Grignard reagent (4-ethylhexan-3-yl)methylmagnesium chloride from its corresponding primary alkyl chloride, 3-(chloromethyl)-4-ethylhexane. The synthesis of Grignard reagents from primary alkyl chlorides, particularly those with steric hindrance, presents unique challenges including sluggish initiation and competing side reactions. This guide details the underlying chemical principles, critical experimental parameters, a step-by-step protocol, and robust troubleshooting strategies to ensure a successful and high-yield synthesis.

Introduction and Scientific Background

Grignard reagents (R-MgX) are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, their utility earned him the Nobel Prize in Chemistry in 1912.[1][3][4] The reagent is characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic and basic character to the carbon atom.[5][6]

The synthesis of (4-ethylhexan-3-yl)methylmagnesium chloride involves the reaction of 3-(chloromethyl)-4-ethylhexane with magnesium metal.[7] Several factors make this specific preparation non-trivial:

  • Reactivity of Alkyl Chlorides: Alkyl chlorides are generally less reactive towards magnesium than the corresponding bromides or iodides, often leading to difficult reaction initiation.[8]

  • Steric Hindrance: The bulky ethyl and propyl groups adjacent to the reactive chloromethyl center can sterically impede the approach to the magnesium metal surface, further slowing the reaction.[8][9]

  • Side Reactions: The primary competing side reaction is Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with unreacted alkyl chloride to form a dimer.[1][10][11]

This protocol is designed to address these challenges through careful control of reaction conditions, appropriate solvent selection, and effective magnesium activation.

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[12][13] The prevailing mechanism involves a single electron transfer (SET) from the magnesium metal to the alkyl halide.[1][14]

Step 1: Single Electron Transfer (SET) Magnesium donates an electron to the antibonding orbital of the C-Cl bond, forming a radical anion.

  • R-Cl + Mg• → [R-Cl]•⁻ + Mg•⁺

Step 2: Fragmentation The unstable radical anion rapidly fragments to form an alkyl radical and a chloride ion.

  • [R-Cl]•⁻ → R• + Cl⁻

Step 3: Recombination The alkyl radical recombines with the magnesium radical cation on the metal surface to form the organomagnesium compound.

  • R• + Mg•⁺ + Cl⁻ → R-MgCl

This process underscores the critical importance of a clean, reactive magnesium surface to facilitate the initial electron transfer.

Critical Experimental Parameters and Considerations

Successful Grignard synthesis is contingent upon meticulous attention to detail. The following parameters are crucial for overcoming the challenges associated with 3-(chloromethyl)-4-ethylhexane.

Rigorous Anhydrous Conditions

Grignard reagents are extremely strong bases and react rapidly with protic solvents, including trace amounts of water.[3][15][16][17] This reaction quenches the reagent, forming an alkane and reducing the yield.[1][17][18]

  • Glassware: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying at >120°C for several hours, and assembled hot under an inert atmosphere (Nitrogen or Argon).[19]

  • Solvents: Anhydrous solvents are mandatory. Ethereal solvents are required to stabilize the Grignard reagent by coordinating to the magnesium center.[12][20][21]

Solvent Selection

The choice of solvent significantly impacts reaction success.

  • Tetrahydrofuran (THF): THF is the recommended solvent for preparing Grignard reagents from less reactive alkyl chlorides.[8] Its higher boiling point (66°C) compared to diethyl ether (35°C) allows for higher reaction temperatures if necessary, and its superior solvating ability helps stabilize the Grignard reagent complex.[8][19][22]

  • Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, its lower boiling point may not provide a high enough temperature to initiate the reaction with a less reactive chloride.

SolventBoiling Point (°C)Solvating AbilitySuitability for Alkyl Chlorides
Diethyl Ether (Et₂O)34.6GoodModerate; may require reflux
Tetrahydrofuran (THF)66ExcellentRecommended ; better stabilization
Magnesium Activation

Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[5][6][15][23] Activating the magnesium to expose a fresh, reactive surface is arguably the most critical step.[8]

  • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle or stirring them vigorously under an inert atmosphere can help break the oxide layer.[12]

  • Chemical Activation: Using a chemical initiator is highly effective.

    • Iodine (I₂): A few crystals of iodine can be added. The iodine reacts with the magnesium surface, and the subsequent disappearance of the brown color is an indicator of activation.[7][20][23]

    • 1,2-Dibromoethane: This is a highly effective activator. It reacts with magnesium to form ethylene gas and MgBr₂, cleaning the surface. The observation of gas bubbles is a clear sign of initiation.[5][12][20][23]

    • Diisobutylaluminum hydride (DIBAH): For particularly difficult cases, a small amount of DIBAH can be used to both dry the solvent and activate the magnesium surface at low temperatures.[12][24]

Temperature Control and Slow Addition

The Grignard formation is highly exothermic.[7][15] Once initiated, the temperature must be controlled to prevent side reactions.

  • Wurtz Coupling: This is the most significant side reaction, where the Grignard reagent couples with unreacted alkyl halide (R-MgCl + R-Cl → R-R + MgCl₂).[1][10][11] This reaction is minimized by adding the alkyl halide solution slowly and dropwise.[8][10] This maintains a low concentration of the alkyl halide, ensuring it is more likely to react with the abundant magnesium surface rather than another Grignard molecule.[10][11]

Visual Schematics

Experimental Workflow

G A Setup: Flame-dry glassware under vacuum. Assemble under N2. B Magnesium Activation: Add Mg turnings & initiator (e.g., I2). Heat gently. A->B C Initiation: Add small aliquot of R-Cl solution. Observe for signs of reaction. B->C D Slow Addition: Add remaining R-Cl solution dropwise via addition funnel. C->D E Reaction: Maintain gentle reflux until Mg is consumed. D->E F Analysis: Cool and determine concentration via titration. E->F

Caption: High-level workflow for the preparation of the Grignard reagent.

Competing Reaction Pathways

G cluster_start Reactants cluster_products Pathways RCl R-Cl (3-(Chloromethyl)-4-ethylhexane) Grignard Desired Product: R-MgCl ((4-Ethylhexan-3-yl)methylmagnesium chloride) RCl->Grignard + Mg⁰ (Slow Addition) Mg Mg⁰ (activated) Mg->Grignard Wurtz Side Product: R-R (Wurtz Coupling) Grignard->Wurtz + R-Cl (High [R-Cl])

Caption: Competing pathways: desired Grignard formation vs. Wurtz coupling.

Detailed Experimental Protocol

Safety Notice: Grignard reagents are highly reactive, can be pyrophoric, and react violently with water and protic solvents. This procedure must be conducted in a fume hood under a strictly inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Reagents and Materials
Reagent/MaterialGrade/SpecificationNotes
3-(Chloromethyl)-4-ethylhexane>98%Ensure it is free of water.
Magnesium Turnings99.8% purity[7]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OFreshly distilled from Na/benzophenone or from a solvent purification system.
IodineCrystal, ACS ReagentUsed as an initiator.
1,2-Dibromoethane>99%, AnhydrousAlternative initiator.
Apparatus
3-Neck Round Bottom FlaskFlame-dried
Reflux CondenserFlame-dried
Pressure-Equalizing Addition FunnelFlame-dried
Nitrogen/Argon Inlet
Magnetic Stirrer and Stir Bar
Heating Mantle
Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a N₂/Ar inlet), and a 100 mL pressure-equalizing addition funnel.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation:

    • Remove the addition funnel and quickly add magnesium turnings (1.5 g, 61.7 mmol, 1.2 eq) to the reaction flask.

    • Add one or two small crystals of iodine.

    • Reassemble the flask and gently warm with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium, creating a faint purple/brown color. The disappearance of this color upon cooling indicates activation.[20]

  • Initiation of Reaction:

    • Prepare a solution of 3-(chloromethyl)-4-ethylhexane (8.3 g, 51.4 mmol, 1.0 eq) in 60 mL of anhydrous THF in the addition funnel.

    • Add approximately 5 mL of this solution to the activated magnesium turnings in the flask.

    • The reaction should initiate, evidenced by gentle bubbling, a slight warming of the flask, and the appearance of a cloudy, grayish suspension.[6][25]

    • If the reaction does not start, gently warm the flask with a heating mantle. If it still fails, add 2-3 drops of 1,2-dibromoethane to initiate.[5]

  • Formation of the Grignard Reagent:

    • Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining alkyl chloride solution from the addition funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.[8][10] The addition should take approximately 45-60 minutes.

    • After the addition is complete, use the heating mantle to maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[15] The reaction is typically complete when most of the magnesium turnings have been consumed.

  • Completion and Storage:

    • Remove the heating mantle and allow the solution to cool to room temperature. The resulting gray-to-brown solution is the Grignard reagent, (4-ethylhexan-3-yl)methylmagnesium chloride.

    • The reagent should be used immediately. If short-term storage is necessary, it must be kept under a positive pressure of inert gas in a sealed flask.[3][26] Do not store over excess magnesium.[26]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).[5][6][15]2. Wet glassware or solvent.[1][16]3. Alkyl chloride is not reactive enough at RT.1. Add a few more crystals of iodine or 2-3 drops of 1,2-dibromoethane.[5][23] Use a glass rod to crush some Mg turnings against the flask wall (use caution).[6]2. Ensure all components are rigorously dry. Use freshly opened anhydrous solvent.3. Gently warm the flask with a heating mantle.
Reaction starts but then stops 1. Local concentration of inhibitor (e.g., water) was consumed.2. Temperature dropped too low.1. Continue slow addition of the alkyl halide solution.2. Apply gentle heat to maintain a steady, gentle reflux.
Low yield of Grignard reagent 1. Significant Wurtz coupling.[10][11]2. Incomplete reaction.3. Quenching by atmospheric moisture/O₂.1. Ensure the alkyl halide was added slowly and dropwise to a well-stirred suspension of magnesium.[8][10]2. Allow for a longer reflux time after addition is complete.3. Check for leaks in the inert gas setup.
Formation of a large amount of white precipitate 1. Wurtz coupling byproduct (MgCl₂).2. Reaction with O₂ to form magnesium alkoxides.1. This indicates a high rate of Wurtz coupling. Improve slow addition and temperature control in subsequent runs.2. Improve inert atmosphere technique.

References

  • Lohse-Fraefel, N., & Federsel, H.-J. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 849-852. [Link]

  • Zubrick, J. W. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 87. [Link]

  • Lohse-Fraefel, N., & Federsel, H.-J. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 849–852. [Link]

  • Various Authors. (2017). What is the mechanism of the formation of a Grignard reagent from an alkyl halide? Quora. [Link]

  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Li, C. J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1542-1548. [Link]

  • Barron, A. R. (2023). Organometallic Compounds of Magnesium. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). 25. The Grignard Reaction. Department of Chemistry, University of Missouri. [Link]

  • Anonymous. (n.d.). 19. The Grignard Reaction. Department of Chemistry, University of Missouri. [Link]

  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. DigitalCommons@UNL. [Link]

  • Various Authors. (2021). Activation of Grignard reagent. Chemistry Stack Exchange. [Link]

  • Zubrick, J. W. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

  • Van den Bossche, G., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Concordia College. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

  • Various Authors. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Quora. [Link]

  • Grignard Reagents: A Toolbox for Chemists. (2024). Grignard Reagents: A Toolbox for Chemists. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • EBSCO. (n.d.). Grignard reagents. Research Starters. [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. ResearchGate. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Van den Bossche, G., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. [Link]

  • Various Authors. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. [Link]

  • Fiveable. (2025). Wurtz Reaction: Organic Chemistry Study Guide. Fiveable. [Link]

  • Various Authors. (2015). Why can Grignard's Reagent be stored in ether? Chemistry Stack Exchange. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Various Authors. (2022). Preparation of tertiary Grignard reagents. Chemistry Stack Exchange. [Link]

  • Anonymous. (n.d.). 14 Formation and reaction of a Grignard reagent. Department of Chemistry, University of Massachusetts Boston. [Link]

  • Various Authors. (2021). Overnight Storage of Freshly Prepared Grignard. Reddit. [Link]

  • Various Authors. (2018). Which alkyl halides can not form grignard reagent. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents. ResearchGate. [Link]

  • Reusch, W. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. [Link]

  • LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

Method

Transition-metal catalyzed cross-coupling with 3-(Chloromethyl)-4-ethylhexane

Application Note: Transition-Metal Catalyzed Cross-Coupling of 3-(Chloromethyl)-4-ethylhexane Substrate Analysis & The Mechanistic Challenge In modern drug development and complex molecule synthesis, the utilization of u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition-Metal Catalyzed Cross-Coupling of 3-(Chloromethyl)-4-ethylhexane

Substrate Analysis & The Mechanistic Challenge

In modern drug development and complex molecule synthesis, the utilization of unactivated alkyl chlorides as bench-stable electrophiles remains a formidable challenge. 3-(Chloromethyl)-4-ethylhexane represents an extreme edge-case in this domain. Structurally, it is a primary alkyl chloride, but it features severe steric encumbrance at the β-position. The β-carbon (C3 of the hexane backbone) is a tertiary center bonded to an ethyl group and a bulky 3-pentyl derivative (C4).

Traditional Palladium-catalyzed cross-coupling methodologies (e.g., Suzuki or Negishi) universally fail with this substrate[1]. This failure is driven by two causal factors:

  • Kinetic Barrier to Oxidative Addition: The high bond dissociation energy of the unactivated C(sp³)–Cl bond (~81 kcal/mol) prevents facile concerted oxidative addition by Pd(0)[1].

  • Deleterious β-Hydride Elimination: Even if oxidative addition occurs, the extreme steric bulk of the neopentyl-like backbone accelerates β-hydride elimination from the resulting alkylpalladium intermediate, outcompeting transmetalation and reductive elimination[1].

To successfully cross-couple 3-(Chloromethyl)-4-ethylhexane, we must abandon concerted two-electron pathways and utilize single-electron transfer (SET) Nickel catalysis to generate a transient, carbon-centered radical that is immune to β-hydride elimination prior to metal capture.

Mechanistic Causality: Overcoming the C–Cl Bond

To activate the robust C–Cl bond, we deploy two state-of-the-art strategies: Reductive Cross-Electrophile Coupling (XEC) and Dual Photoredox/Nickel Catalysis .

In the photoredox approach, an excited-state Iridium photocatalyst oxidizes a silane reagent (e.g., (TMS)₃SiH) via SET to generate a highly reactive silyl radical[2]. This silyl radical serves as a halogen-atom transfer (HAT) agent, abstracting the chlorine atom from 3-(Chloromethyl)-4-ethylhexane to form a carbon-centered radical[3]. Because this radical is not bound to a metal center, it cannot undergo β-hydride elimination. It is subsequently captured by a Ni(II)-aryl complex (formed via oxidative addition of an aryl halide to Ni(0)), generating a high-valent Ni(III) species that rapidly undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond[2].

Mechanism PC Ir Photocatalyst (Excited State) Silane Silyl Radical Generation (TMS)3Si• PC->Silane SET to Silane AlkylRad Alkyl Radical (from 3-(Chloromethyl)-4-ethylhexane) Silane->AlkylRad Cl-Atom Abstraction NiIII Ni(III)-Aryl-Alkyl Complex (Radical Capture) AlkylRad->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex (via Oxidative Addition) Ni0->NiII Aryl Halide Addition NiII->NiIII Alkyl Radical Capture Product Cross-Coupled Product + Ni(I) NiIII->Product Reductive Elimination Product->Ni0 SET Reduction (via Ir)

Fig 1: Dual Photoredox/Ni Catalytic Cycle for Alkyl Chloride Activation.

Alternatively, in the XEC pathway, the unactivated chloride is activated via an in situ Finkelstein reaction using catalytic NaI[4][5]. The transiently formed alkyl iodide is highly susceptible to SET by a low-valent Ni species (reduced continuously by a Zn/LiCl surface), bypassing the need for photoredox conditions[4].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Dual Photoredox/Nickel Catalyzed Cross-Coupling

This protocol utilizes visible light to drive the challenging chlorine atom abstraction, ideal for complex drug-like molecules sensitive to harsh reductants.

Reagents: 3-(Chloromethyl)-4-ethylhexane (1.0 equiv), Aryl Bromide (1.5 equiv), NiCl₂·dtbbpy (5 mol%), Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), (TMS)₃SiH (1.2 equiv), Na₂CO₃ (2.0 equiv), anhydrous DMA.

  • Catalyst Setup (Glovebox): Inside an argon-filled glovebox, charge a 20 mL clear glass photoreactor vial with NiCl₂·dtbbpy, the Ir photocatalyst, and Na₂CO₃.

  • Substrate Addition: Add anhydrous DMA (0.1 M), followed by the aryl bromide and 3-(Chloromethyl)-4-ethylhexane.

  • Silane Activation: Add (TMS)₃SiH dropwise via microsyringe. Seal the vial with a PTFE-lined septum cap.

    • Self-Validation Checkpoint: At this stage, the solution should exhibit a pale green tint characteristic of the resting Ni(II) state.

  • Photoreactor Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours.

    • Self-Validation Checkpoint: After 5–10 minutes of irradiation, the solution must shift to a deep red-brown color. This optical shift confirms the successful SET reduction of Ni(II) to the active Ni(0) species. If the solution remains green, oxygen contamination has quenched the Ir excited state; abort and restart.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow S1 Step 1 Glovebox Setup Ni & Ir Catalysts S2 Step 2 Substrate Addition Alkyl-Cl + Aryl-Br S1->S2 S3 Step 3 Silane Addition Color Shift Validation S2->S3 S4 Step 4 Photoreactor 450 nm, 24h S3->S4 S5 Step 5 Quench & Purify Flash Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for dual catalytic cross-coupling.

Protocol B: Reductive Cross-Electrophile Coupling (XEC)

This method is highly scalable and avoids the need for specialized photochemistry equipment, relying instead on chemical reductants[4].

Reagents: 3-(Chloromethyl)-4-ethylhexane (1.5 equiv), Aryl Bromide (1.0 equiv), NiBr₂(dme) (10 mol%), PyBCamCN (10 mol%), Zn dust (2.0 equiv), LiCl (1.0 equiv), NaI (20 mol%), anhydrous NMP.

  • Solid Reagent Preparation: In a glovebox, charge a vial with NiBr₂(dme), the PyBCamCN ligand, Zn dust, strictly anhydrous LiCl, and NaI.

    • Causality Note: LiCl is mandatory. It solubilizes the zinc surface, preventing passivation and ensuring continuous turnover of the Ni catalyst[4][6].

  • Solvent & Substrate Addition: Add anhydrous NMP, followed by the aryl bromide and 3-(Chloromethyl)-4-ethylhexane.

    • Self-Validation Checkpoint: Upon addition of NMP, the mixture will exhibit a mild exotherm and transition from blue-green to a dark black/brown slurry. A failure to change color indicates zinc surface passivation due to wet LiCl.

  • Reaction: Stir vigorously at 60 °C for 24 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove unreacted Zn dust. Wash with 1M HCl to dissolve zinc salts, extract with diethyl ether, and purify via chromatography.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the coupling of 3-(Chloromethyl)-4-ethylhexane with 4-bromoanisole, highlighting the causality behind specific reagent choices.

EntryCatalyst SystemReductant / Radical SourceAdditivesYield (%)Observation / Causality
1 NiCl₂·dtbbpy / Ir[dF](TMS)₃SiH (Photoredox)Na₂CO₃82% Optimal dual catalysis; silyl radical efficiently abstracts Cl despite steric bulk.
2 NiBr₂ / PyBCamCNZn dustLiCl, NaI78% Optimal XEC conditions; NaI enables in situ Finkelstein to transient iodide.
3 NiBr₂ / PyBCamCNZn dustLiCl (No NaI)26%Sluggish SET; direct reduction of the primary chloride is kinetically slow.
4 NiBr₂ / dtbbpyZn dustLiCl, NaI34%dtbbpy is too electron-rich for XEC, stalling the reductive elimination step.
5 Pd(OAc)₂ / RuPhosNone (Traditional Suzuki)Boronic Acid0%Complete failure; β-hydride elimination dominates the reaction pathway.

Sources

Application

Guide to the Laboratory Scale-Up of 3-(Chloromethyl)-4-ethylhexane Production

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the laboratory synthesis and subsequent scale-up of 3-(Chlorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis and subsequent scale-up of 3-(Chloromethyl)-4-ethylhexane. As a halogenated hydrocarbon, this compound serves as a potentially valuable building block in organic synthesis, particularly for the introduction of the 4-ethyl-3-methylhexyl moiety in the development of more complex molecular targets. We present a robust, two-step synthetic pathway commencing with a Grignard reaction to form the precursor alcohol, followed by a chlorination reaction using thionyl chloride. The core of this guide moves beyond a simple bench-scale recipe, focusing explicitly on the critical physicochemical and engineering principles that must be addressed when scaling a synthesis from grams to kilograms. We detail key considerations for thermal management, mass transfer, and safety to ensure a reproducible, safe, and efficient transition from laboratory to pilot-plant scale.

Introduction and Synthetic Strategy

3-(Chloromethyl)-4-ethylhexane (CAS No: 1523145-37-0) is an alkyl halide with the molecular formula C₉H₁₉Cl.[1][2] Its structure presents a reactive chloromethyl group on a branched aliphatic chain, making it a candidate for nucleophilic substitution reactions in medicinal and materials chemistry. The successful development of any process reliant on this intermediate necessitates a scalable and well-understood synthetic route.

This guide outlines a logical and field-proven two-step approach:

  • Carbon-Carbon Bond Formation via Grignard Reaction: Synthesis of the precursor alcohol, 3-(hydroxymethyl)-4-ethylhexane, by reacting 2-ethylbutanal with sec-butylmagnesium bromide. The Grignard reaction is a powerful and versatile method for creating C-C bonds.[3]

  • Conversion of Alcohol to Alkyl Chloride: Chlorination of the precursor alcohol using thionyl chloride (SOCl₂). This reagent is frequently chosen for laboratory preparations because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[4][5][6]

The causality for this strategic choice rests on the reliability of each reaction class and the commercial availability of the starting materials. This pathway provides a strong foundation for discussing the critical challenges of process scale-up.

Table 1: Physical and Chemical Properties of 3-(Chloromethyl)-4-ethylhexane
PropertyValueSource
Molecular Weight 162.70 g/mol [1]
Molecular Formula C₉H₁₉Cl[1][2]
XLogP3-AA 4.4[1]
Rotatable Bond Count 5[1]
SMILES CCC(CC)C(CC)CCl[1]
InChIKey WSPBVKOAOMHVNK-UHFFFAOYSA-N[1]
Overall Synthetic Pathway

Synthetic_Pathway cluster_0 A 2-Ethylbutanal I Intermediate Alcohol: 3-(Hydroxymethyl)-4-ethylhexane A->I Step 1: Grignard Reaction (Anhydrous Ether) B sec-Butylmagnesium bromide B->I Step 1: Grignard Reaction (Anhydrous Ether) C Thionyl Chloride (SOCl₂) P Final Product: 3-(Chloromethyl)-4-ethylhexane C->P I->P Step 2: Chlorination (Pyridine, Reflux)

Caption: Two-step synthesis of 3-(Chloromethyl)-4-ethylhexane.

Part I: Detailed Laboratory-Scale Synthesis Protocol (50 g Scale)

This section provides a self-validating protocol with integrated safety and quality control checkpoints.

Step 1: Synthesis of 3-(Hydroxymethyl)-4-ethylhexane

Principle: The nucleophilic carbon of the sec-butylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-ethylbutanal. Subsequent acidic work-up protonates the resulting alkoxide to yield the target primary alcohol.[7] Extreme care must be taken to maintain anhydrous conditions, as Grignard reagents react readily with water.[7]

Materials & Equipment:

  • Magnesium turnings (1.25 mol)

  • 2-Bromobutane (1.2 mol)

  • 2-Ethylbutanal (1.0 mol)

  • Anhydrous diethyl ether (2 L)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, 1 L pressure-equalizing dropping funnel, nitrogen inlet, heating mantle. All glassware must be oven-dried.

Protocol:

  • Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen. Equip the flask with a mechanical stirrer.

  • Grignard Formation: Place magnesium turnings in the flask. Add 200 mL of anhydrous diethyl ether. In the dropping funnel, add a solution of 2-bromobutane in 800 mL of anhydrous ether.

  • Initiation: Add ~50 mL of the 2-bromobutane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), warm the flask gently. A small crystal of iodine can also be added to initiate the reaction.

  • Reagent Addition: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 60 minutes to ensure full conversion.

  • Aldehyde Addition: Cool the Grignard solution in an ice-water bath. Add a solution of 2-ethylbutanal in 500 mL of anhydrous ether to the dropping funnel. Add the aldehyde solution slowly to the stirred Grignard reagent, maintaining the internal temperature below 10°C. A thick precipitate will form.

  • Quenching: After the aldehyde addition is complete, remove the ice bath and stir for 1 hour at room temperature. Cool the mixture again in a large ice bath and slowly add 500 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction.

  • Work-up: Transfer the mixture to a large separatory funnel. If solids remain, add 3M HCl until they dissolve. Separate the ether layer. Extract the aqueous layer twice with 200 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the ether solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude alcohol by vacuum distillation.

Step 2: Synthesis of 3-(Chloromethyl)-4-ethylhexane

Principle: The alcohol's hydroxyl group is converted into a better leaving group by reacting with thionyl chloride. A subsequent nucleophilic attack by the chloride ion displaces this group. The reaction is often performed with a tertiary amine like pyridine, which neutralizes the HCl byproduct.[4] The mechanism can proceed via Sₙ2 (inversion) or Sₙi (retention), and the outcome can be solvent-dependent.[8][9]

Materials & Equipment:

  • 3-(Hydroxymethyl)-4-ethylhexane (from Step 1, 0.3 mol)

  • Thionyl chloride (SOCl₂) (0.36 mol, 1.2 eq)

  • Pyridine (0.36 mol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (500 mL)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 L three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet.

Protocol:

  • Safety First: All operations involving thionyl chloride must be conducted in a certified chemical fume hood. Thionyl chloride reacts violently with water and is highly corrosive and toxic.[10][11][12] Wear appropriate personal protective equipment (PPE), including neoprene or rubber gloves, safety goggles, and a lab coat.[10][12]

  • Setup: Assemble the dry reaction flask under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add the precursor alcohol and anhydrous DCM. Cool the solution in an ice bath to 0°C. Add pyridine.

  • SOCl₂ Addition: Add thionyl chloride to the dropping funnel. Add it dropwise to the stirred alcohol solution over 60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-3 hours. Monitor completion using TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it over 500 g of crushed ice. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water, 5% NaHCO₃ solution (caution: gas evolution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM via rotary evaporation. Purify the crude product by vacuum distillation to yield 3-(Chloromethyl)-4-ethylhexane.

Part II: Critical Scale-Up Considerations

Transitioning from a laboratory (grams) to a pilot-plant (kilograms) scale is not a linear process. The fundamental challenge arises from the decrease in the surface-area-to-volume ratio, which profoundly impacts heat and mass transfer.[13]

Heat Management and Thermal Safety

The Causality: Both the Grignard formation and the reaction with thionyl chloride are exothermic.[14][15] In a small flask, heat dissipates quickly through the glass walls. In a large reactor, the volume of the reacting mass increases by a cube (r³), while the heat transfer surface area (the reactor wall) increases by only a square (r²). This mismatch can lead to an uncontrolled temperature increase, or "thermal runaway," resulting in side reactions, product degradation, or a catastrophic failure.[13]

Protocol Validation:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry on the laboratory scale. This experiment measures the heat of reaction (ΔHrxn) and the rate of heat generation. This data is essential for calculating the required cooling capacity of the pilot-scale reactor.[16]

  • Controlled Addition: The rate of reagent addition becomes the primary method for controlling the reaction rate and, therefore, the rate of heat evolution. The addition rate must be strictly linked to the reactor's ability to remove heat.[14]

Table 2: Conceptual Comparison of Thermal Properties at Different Scales
Parameter1 L Lab Flask100 L Jacketed ReactorRationale
Volume (V) 1 L100 L100x increase
Approx. Surface Area (A) 0.048 m²2.15 m²~45x increase
A/V Ratio ~48 m⁻¹~21.5 m⁻¹Significantly reduced heat transfer capability per unit volume.
Heat Removal Mechanism Air/Bath CoolingJacketed Fluid CirculationForced convection is required for efficient heat transfer.[16][17]
Max. Heat Flow (Q) LowHighDependent on ΔT and Overall Heat Transfer Coefficient (U).[18]
Mass Transfer and Mixing Efficiency

The Causality: Inefficient mixing in a large reactor can lead to localized "hot spots" where the reaction is proceeding faster, and areas of high reagent concentration.[19] This non-homogeneity results in inconsistent product quality, lower yields, and can also contribute to thermal runaway. A magnetic stir bar is completely inadequate for kilogram-scale reactions.

Protocol Validation:

  • Impeller Selection: Mechanical stirring with appropriately designed impellers (e.g., pitched-blade turbine, anchor) is mandatory. The choice depends on the viscosity of the reaction medium and the need to suspend solids (like the magnesium turnings or precipitated salts).

  • Mixing Time Studies: The efficiency of mixing can be quantified. This often involves adding a tracer (like a pH change or a colored dye) and measuring the time required to achieve homogeneity at various monitoring points within the reactor.[19][20] Computational Fluid Dynamics (CFD) can also be used to model and predict mixing behavior.[21][22]

Scale_Up_Logic Start Successful Lab-Scale Synthesis (e.g., 50 g) Thermo Step 1: Thermal Hazard Analysis (Reaction Calorimetry) Start->Thermo HeatData Quantify Heat of Reaction (ΔH) & Max Heat Release Rate (q_max) Thermo->HeatData Data Needed Mixing Step 2: Mixing & Mass Transfer Study HeatData->Mixing Pilot Develop Pilot-Plant Protocol (e.g., 5 kg) HeatData->Pilot MixingData Determine Mixing Time (θ_m) Select Impeller & Baffles Mixing->MixingData Data Needed Safety Step 3: Process Safety Review MixingData->Safety MixingData->Pilot SafetyData Define Controls for Reagent Addition, Off-Gas Scrubbing, & Emergency Quench Safety->SafetyData Actions Needed SafetyData->Pilot Execute Execute Pilot Batch with Strict In-Process Controls Pilot->Execute

Caption: Logical workflow for assessing key scale-up parameters.

Reagent Handling, Purification, and Waste
  • Reagent Addition: Manual addition via a dropping funnel is replaced by calibrated pumps for precise, controlled feed rates.

  • Work-up: Large-scale liquid-liquid extractions can be complicated by slow phase separation and the formation of emulsions. The design of the reactor and associated separation vessels is critical.

  • Purification: Vacuum distillation on a large scale requires more sophisticated equipment to handle larger volumes and ensure efficient separation.

  • Waste Management: The off-gases from the thionyl chloride reaction (SO₂ and HCl) must be directed through a caustic scrubber to neutralize them before venting. Aqueous waste streams must be treated to meet environmental regulations. All contaminated materials must be disposed of as hazardous waste.[10]

Troubleshooting

Table 3: Troubleshooting Common Issues in Synthesis and Scale-Up
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Grignard Reaction 1. Wet reagents, solvent, or glassware. 2. Grignard reagent failed to initiate or degraded.1. Rigorously dry all components; use fresh anhydrous solvent. 2. Use fresh magnesium; try initiation techniques (iodine, gentle heating).
Low Yield in Chlorination 1. Incomplete reaction. 2. Degradation of product during work-up or distillation.1. Increase reaction time or temperature; ensure sufficient SOCl₂. 2. Maintain low temperatures during work-up; use efficient vacuum for distillation.
Formation of Side Products 1. (Grignard): Wurtz coupling; enolization of aldehyde. 2. (Chlorination): Elimination to form alkene.1. Add aldehyde slowly at low temperature. 2. Use milder conditions; avoid excessive heat.
Uncontrolled Exotherm (Scale-Up) 1. Reagent addition rate is too fast. 2. Inadequate cooling capacity or inefficient mixing.1. Reduce addition rate immediately; link rate to internal temperature. 2. Ensure coolant is at the correct temperature and flow rate; verify agitator speed and function.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Scale-Up of 2-Chloro-3-(chloromethyl)thiophene Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80104733, 3-(Chloromethyl)-4-ethylhexane. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Standard Operating Procedures for. (2013). SOP 0079 - Thionyl Chloride. Retrieved from University of California, Santa Cruz website.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene.
  • Pure. (2001). Feed stream mixing in stirred tank reactors. Retrieved from Eindhoven University of Technology Research Portal.
  • Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved from [Link]

  • Sciencemadness. (n.d.). A Systematic Study of the Preparation of Alkyl Chlorides from the Corresponding Alcohols.
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  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • ACS Publications. (2015). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US5767330A - Process for preparing alkyl chlorides.
  • Distek. (n.d.). Characterizing Mixing Dynamics within a Single-Use Stirred Tank Reactor (STR) System. Retrieved from [Link]

  • eScholarship. (n.d.). Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchang. Retrieved from [Link]

  • Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • MDPI. (2024). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved from [Link]

  • J-Stage. (n.d.). Mixing Process in a Tank Stirred with Improved Double Intermig Impellers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • Stoli Chem. (2021). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]

  • Lund University Publications. (2024). Mixing time prediction in stirred tanks using empirical methods and computational fluid dynamics. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Review of 3-Ethyl-3-hexanol.
  • Scribd. (n.d.). Synthesis and Purification of Alkyl Halide. Retrieved from [Link]

  • ResearchGate. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN - SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79303541, 3-Chloro-4-ethylhexane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-4,6-dichloroquinoline. Retrieved from [Link]

  • Course Hero. (n.d.). What starting alkyl halide and ketone would give the product: 3-ethyl-3-hexanol via Grignard reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

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  • Brainly. (2024). Use retrosynthetic analysis to suggest two paths to synthesize 3-hexanol using the Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
  • ResearchGate. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

  • ACS Publications. (2001). Mild Conversion of Alcohols to Alkyl Halides Using Halide-Based Ionic Liquids at Room Temperature. Retrieved from [Link]

  • Vedantu. (2026). Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE. Retrieved from [Link]

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Method

Safe handling, disposal, and storage guidelines for 3-(Chloromethyl)-4-ethylhexane

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-(Chloromethyl)-4-ethylhexane. Application Notes & Protocols: Safe Management of 3-(Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-(Chloromethyl)-4-ethylhexane.

Application Notes & Protocols: Safe Management of 3-(Chloromethyl)-4-ethylhexane

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and disposal of 3-(Chloromethyl)-4-ethylhexane (CAS No. 1523145-37-0)[1]. As a member of the alkyl halide and chlorinated hydrocarbon chemical classes, this compound requires stringent safety protocols to mitigate risks to personnel and the environment. These protocols are grounded in established principles of chemical safety and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding and foster a robust safety culture among laboratory professionals.

Hazard Identification and Risk Assessment

Physicochemical Properties

A summary of the computed physicochemical properties of 3-(Chloromethyl)-4-ethylhexane is essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₉H₁₉ClPubChem[8]
Molecular Weight 162.70 g/mol PubChem[8]
Appearance Not specified; likely a liquid at room temperature.Inferred from similar compounds
XLogP3-AA 4.4PubChem[8]
Hydrogen Bond Donor Count 0PubChem[8]
Hydrogen Bond Acceptor Count 0PubChem[8]
Rotatable Bond Count 5PubChem[8]

The high XLogP3-AA value suggests low water solubility and a potential for bioaccumulation, a common trait for chlorinated hydrocarbons[4][8].

Potential Health Hazards

Based on analogous compounds, exposure to 3-(Chloromethyl)-4-ethylhexane may pose the following health risks:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3] Prolonged or repeated skin contact may lead to dermatitis or allergic reactions in susceptible individuals.[4]

  • Inhalation Toxicity: Inhalation of vapors may cause respiratory tract irritation, dizziness, headache, and nausea.[3][9] High concentrations of chlorinated solvent vapors can depress the central nervous system.[9]

  • Carcinogenicity: While not classified, some chlorinated hydrocarbons are known or suspected carcinogens.[2][10][11] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

  • Environmental Hazards: Chlorinated hydrocarbons are often toxic to aquatic life and may have long-lasting effects on the environment.[4][10] This compound is expected to be insoluble in water and may persist in the environment.[4]

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new procedure involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.

cluster_0 Risk Assessment Workflow A Identify Hazards (Review SDS of Analogous Compounds) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B Analyze routes C Assess Risks (Severity vs. Likelihood) B->C Quantify risk D Implement Control Measures (Engineering, Administrative, PPE) C->D Mitigate E Review and Refine (Monitor Effectiveness) D->E Continuous improvement E->A Re-evaluate

Caption: Risk assessment workflow for 3-(Chloromethyl)-4-ethylhexane.

Safe Handling and Personal Protective Equipment (PPE)

Engineering controls are the primary means of reducing exposure, supplemented by administrative controls and appropriate PPE.[5]

Engineering Controls
  • Fume Hood: All handling of 3-(Chloromethyl)-4-ethylhexane, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[2][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal and eye exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides resistance to chlorinated solvents. Check manufacturer's compatibility data.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from splashes and vapors.
Skin and Body Flame-resistant laboratory coat. Closed-toe shoes.Prevents skin contact with spills.
Respiratory Not typically required if used in a fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]Protects against high vapor concentrations.
Protocol for General Handling
  • Preparation: Before starting, ensure the fume hood is operational. Assemble all necessary equipment and reagents. Don a full set of PPE.

  • Aliquotting: When transferring the liquid, use a calibrated pipette or a syringe. Perform all transfers over a secondary containment tray to catch any drips.

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.[3][4] Containers may explode when heated.[3]

  • Post-Handling: After use, ensure the primary container is tightly sealed.[2] Decontaminate the work area in the fume hood. Remove gloves and wash hands thoroughly.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

Spill Response
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like sand, diatomite, or universal binders.[2] Do not use combustible materials like sawdust.

    • Collect the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][13]

Storage Guidelines

Proper storage is essential to maintain chemical integrity and prevent hazardous situations like fires or accidental release.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[2][12][13]

  • Containers should be kept tightly closed to prevent evaporation and contamination.[2][14]

  • Store in a designated area for flammable or halogenated solvents, and not with incompatible chemicals.[15]

Chemical Incompatibility

Segregation from incompatible materials is critical to prevent dangerous reactions.

Incompatible MaterialsRationale for Segregation
Strong Oxidizing Agents Can cause violent reactions, leading to fire or explosion.[4]
Strong Bases Can promote dehydrohalogenation, an exothermic elimination reaction.[4][16]
Reactive Metals (e.g., Na, K, Mg) Can react to form organometallic compounds (like Grignard reagents), which can be pyrophoric.[17]
Storage Decision Logic

The following diagram illustrates the decision-making process for the proper storage of 3-(Chloromethyl)-4-ethylhexane.

cluster_1 Chemical Storage Decision Process Start Receive Chemical CheckLabel Is container properly labeled? Start->CheckLabel CheckIntegrity Is container intact? CheckLabel->CheckIntegrity Yes Quarantine Quarantine & Report CheckLabel->Quarantine No IdentifyHazards Identify Hazards (Chlorinated Hydrocarbon, Flammable?) CheckIntegrity->IdentifyHazards Yes CheckIntegrity->Quarantine No SelectLocation Select Storage Location (Cool, Dry, Ventilated) IdentifyHazards->SelectLocation Segregate Segregate from Incompatibles (Oxidizers, Bases) SelectLocation->Segregate FinalStorage Store Securely Segregate->FinalStorage

Caption: Decision tree for compliant chemical storage.

Disposal Guidelines

Waste containing chlorinated solvents is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[18] Improper disposal can lead to significant environmental contamination and legal penalties.

Protocol for Waste Disposal
  • Waste Segregation: Do not mix waste containing 3-(Chloromethyl)-4-ethylhexane with other waste streams unless explicitly permitted by your institution's EHS department. It should be collected in a dedicated, properly labeled halogenated waste container.

  • Container Management: Use a chemically resistant container (e.g., glass or high-density polyethylene) that can be securely sealed. The container must be labeled "Hazardous Waste" and list all chemical constituents, including 3-(Chloromethyl)-4-ethylhexane.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[2][18] It is a pollutant under the Clean Water Act.[18]

    • DO NOT dispose of it with regular laboratory or household trash.[2]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste contractor.[18] The preferred method is high-temperature incineration at a permitted facility.[18]

References

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Agilent Technologies, Inc. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80104733, 3-(Chloromethyl)-4-ethylhexane.
  • Guidechem. (n.d.). 3-(Chloromethyl)-4-ethylhexane 1523145-37-0 wiki.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (2025, October 15). Chloromethyl methyl ether Env. Fate/Transport.
  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Chloromethyl ethyl ether.
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
  • Fisher Scientific. (2018, February 13). SAFETY DATA SHEET - 3-(Chloromethyl)heptane.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • RLS Human Care. (n.d.). Safe Handling and Storage of Chlorine.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - (Chloromethyl)trichlorosilane.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Tris[2-chloro-1-(chloromethyl)ethyl] phosphate.
  • University of California, Santa Barbara. (n.d.). Chemical Storage Guidelines.
  • Google Patents. (2010, April 29). US20100101412A1 - Method and system for removing alkyl halides from gases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79303541, 3-Chloro-4-ethylhexane.
  • University of Calgary. (n.d.). Alkyl Halides.
  • ChemScene. (n.d.). 4-(Chloromethyl)-4-ethyl-2-methylhexane.
  • MilliporeSigma. (2025, December 23). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-(Chloromethyl)pyridine hydrochloride Env. Fate/Transport.
  • International Programme on Chemical Safety. (2000). Flame retardants (EHC 218, 2000).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Patsnap. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.
  • BLD Pharm. (n.d.). 128400-01-1|3-(Chloromethyl)-4-methylhexane.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards.pdf.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • Santa Cruz Biotechnology. (n.d.). Chloromethyl ethyl ether.
  • National Library of Medicine. (n.d.). Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether.
  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chloromethane.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 3-(Chloromethyl)-4-ethylhexane

Welcome to the technical support guide for the synthesis of 3-(Chloromethyl)-4-ethylhexane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(Chloromethyl)-4-ethylhexane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges. The synthesis of sterically hindered primary alkyl chlorides requires careful control of reaction conditions to favor the desired substitution pathway over competing side reactions.

The most common and reliable method for converting a primary alcohol, such as (4-ethylhexan-3-yl)methanol, to its corresponding alkyl chloride is through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or via the Appel reaction.[1] This guide will focus on troubleshooting these Sₙ2-type reactions.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I improve it?

A1: Low yield in the synthesis of a hindered primary alkyl chloride like 3-(Chloromethyl)-4-ethylhexane is typically due to one of three factors: incomplete conversion of the starting alcohol, competing elimination reactions, or product loss during workup.

  • Incomplete Conversion: The substrate, (4-ethylhexan-3-yl)methanol, has significant steric bulk around the reaction center, which can slow down the desired Sₙ2 reaction.[2][3]

    • Causality: The nucleophile (chloride) must approach the carbon atom from the backside relative to the leaving group. The bulky ethyl and propyl groups attached to the adjacent carbons hinder this approach, increasing the activation energy of the reaction.[2]

    • Solutions:

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at a moderate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol spot/peak is no longer visible.

      • Optimize Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can favor elimination byproducts.

      • Choice of Reagent: The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), often proceeds under milder conditions and can be more effective for sensitive or sterically hindered substrates compared to SOCl₂.[4][5] The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[4]

  • Competing Elimination (E2) Reactions: The formation of alkene byproducts is a major cause of low yield, especially when using thionyl chloride.

    • Causality: The base used to scavenge HCl (often pyridine or triethylamine) can also act as a base to abstract a proton from the beta-carbon, leading to an E2 elimination. This is exacerbated by higher temperatures.

    • Solutions:

      • Control Temperature: Run the reaction at 0 °C or even lower, especially during the initial addition of the chlorinating agent.

      • Use a Non-Nucleophilic Base: If using SOCl₂, consider a bulkier, non-nucleophilic base like 2,6-lutidine instead of pyridine to minimize its role in elimination.

      • Appel Reaction: The Appel reaction is generally less prone to elimination for primary and secondary alcohols as it proceeds under nearly neutral conditions.[5][6]

  • Product Loss During Workup: The product is a volatile, non-polar organic compound.

    • Causality: Improper extraction techniques or overly aggressive solvent removal can lead to significant loss of the final product.

    • Solutions:

      • Efficient Extraction: Use a low-boiling, non-polar solvent like pentane or diethyl ether for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes rather than a single large volume extraction.

      • Careful Solvent Removal: Remove the solvent using a rotary evaporator with the water bath at a low temperature (< 30 °C) and carefully control the vacuum to avoid co-distillation of the product.

Q2: I'm observing a significant amount of an alkene byproduct in my NMR/GC-MS. How can I suppress this elimination reaction?

A2: The formation of 4-ethyl-3-vinylhexane is a classic example of an E2 elimination pathway competing with the desired Sₙ2 substitution.

Causality: The chlorosulfite intermediate formed from the reaction of the alcohol with SOCl₂ is a good leaving group.[7][8] A base (like pyridine) can abstract a proton from the carbon adjacent to the chloromethyl group, leading to the formation of a double bond.

Solutions:

  • Inverse Addition: Add the alcohol/pyridine solution dropwise to a chilled solution of thionyl chloride. This maintains a low concentration of the base and substrate in the presence of excess chlorinating agent, favoring the formation of the chlorosulfite intermediate over the elimination pathway.

  • Avoid Pyridine (Darzens Halogenation): The reaction of an alcohol with SOCl₂ in the presence of pyridine is known as the Darzens halogenation.[9] Performing the reaction without pyridine can favor an Sₙi (internal nucleophilic substitution) mechanism, which proceeds with retention of configuration and can reduce elimination.[7][9] However, this method can sometimes be lower yielding and less stereospecific.

  • Switch to the Appel Reaction: As mentioned, the Appel reaction is highly effective for converting primary alcohols to alkyl chlorides with minimal elimination byproducts because it avoids the use of strong bases and acidic conditions.[5][10]

Q3: My reaction seems to stall and never goes to completion, even after extended periods. What could be the issue?

A3: A stalled reaction points towards issues with reagent purity, stoichiometry, or reaction conditions.

Causality & Solutions:

  • Reagent Quality:

    • Thionyl Chloride: SOCl₂ readily hydrolyzes with atmospheric moisture to form HCl and SO₂.[9] Old or improperly stored SOCl₂ will have reduced activity. Always use a freshly opened bottle or distill the thionyl chloride before use.[9]

    • Solvents and Other Reagents: Ensure all solvents (e.g., dichloromethane, THF) are anhydrous. Water will quench the chlorinating agent. Ensure the starting alcohol is pure and dry.

  • Stoichiometry:

    • Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) to ensure full conversion of the alcohol.[5]

  • Inadequate Activation:

    • The hydroxyl group of an alcohol is a poor leaving group and must be converted into a better one.[11] If the activation step is inefficient (e.g., due to impure SOCl₂), the reaction will not proceed.

  • Steric Hindrance:

    • The substrate is a neopentyl-like structure, which is known to be very slow in Sₙ2 reactions due to steric hindrance.[2][12] While not a true neopentyl system, the principle applies. The reaction may simply be inherently slow, requiring patience and careful monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for converting a primary alcohol like (4-ethylhexan-3-yl)methanol to the corresponding chloride?

A1: The choice depends on the scale, desired purity, and sensitivity of the substrate. See the table below for a comparison.

Reagent SystemMechanismAdvantagesDisadvantages
SOCl₂ / Pyridine Sₙ2Inexpensive; gaseous byproducts (SO₂, HCl) simplify purification.[13]Prone to elimination, especially with hindered substrates; SOCl₂ is highly corrosive and moisture-sensitive.[9]
Appel Reaction (PPh₃ / CCl₄) Sₙ2Mild, neutral conditions; high yields with minimal elimination; works well for hindered alcohols.[4][6]Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove; CCl₄ is a restricted and toxic solvent.[4]
PCl₅ or PCl₃ Sₙ2Effective for many primary and secondary alcohols.Solid reagents can be difficult to handle; byproducts (POCl₃, H₃PO₃) are non-volatile and require careful separation.[14][15]

For 3-(Chloromethyl)-4-ethylhexane, the Appel reaction is often the superior choice due to its mildness and lower propensity for side reactions, despite the purification challenges.[5]

Q2: How do I effectively remove the triphenylphosphine oxide byproduct from my Appel reaction?

A2: Triphenylphosphine oxide (Ph₃P=O) is a common purification challenge due to its high polarity and crystallinity.

  • Crystallization: After the reaction, concentrate the crude mixture. Add a minimally polar solvent like cold diethyl ether or a hexane/ether mixture. The Ph₃P=O will often precipitate out and can be removed by filtration. This may need to be repeated.

  • Chromatography: If crystallization is insufficient, column chromatography on silica gel is the most effective method. Use a non-polar eluent system (e.g., hexanes or petroleum ether) to elute the non-polar alkyl chloride product first, while the highly polar Ph₃P=O remains strongly adsorbed to the silica.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, the reagents used in these syntheses are hazardous.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water.[9] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a base (like sodium bicarbonate) ready to neutralize any spills.

  • Phosphorus Halides (PCl₅, PCl₃): Also corrosive and water-reactive. Handle with the same precautions as SOCl₂.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Its use is highly restricted.[4] If used, extreme care must be taken to avoid inhalation and skin contact.

Experimental Protocol: Synthesis via Appel Reaction

This protocol is a general guideline for the synthesis of 3-(Chloromethyl)-4-ethylhexane from (4-ethylhexan-3-yl)methanol.

Materials:

  • (4-ethylhexan-3-yl)methanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon Tetrachloride (CCl₄) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve the (4-ethylhexan-3-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon tetrachloride (1.5 eq) to the stirred solution dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC (staining with potassium permanganate to visualize the alcohol).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of Celite, washing the solid with more cold diethyl ether.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with 100% hexanes) to yield the pure 3-(Chloromethyl)-4-ethylhexane.

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Problem: Low Yield (<50%) Cause1 Incomplete Conversion Start->Cause1 Check TLC/GC for starting material Cause2 Side Reactions (Elimination) Start->Cause2 Check NMR/GC-MS for alkene byproduct Cause3 Product Loss (Workup) Start->Cause3 Review workup procedure Sol1a Increase Reaction Time (Monitor by TLC/GC) Cause1->Sol1a Sol1b Optimize Temperature (e.g., 40-50 °C) Cause1->Sol1b Sol1c Switch to Milder Reagent (e.g., Appel Reaction) Cause1->Sol1c Sol2a Lower Reaction Temperature (Add reagents at 0 °C) Cause2->Sol2a Sol2b Use Non-Nucleophilic Base (e.g., 2,6-Lutidine) Cause2->Sol2b Sol2c Use Appel Reaction Conditions Cause2->Sol2c Sol3a Gentle Solvent Removal (Low Temp Rotovap) Cause3->Sol3a Sol3b Perform Multiple Extractions Cause3->Sol3b

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. Appel reaction. [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Wikipedia. Thionyl chloride. [Link]

  • Tachrim, Z. P., et al. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. Arkivoc. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Giesbrecht, H. (2016, September 29). Mechanism of Primary Alcohol to Primary Alkyl Halide Using Thionyl Chloride (SOCl2) 001. YouTube. [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Domke, L. M., et al. (2023). The isocyanide SN2 reaction. Nature Communications. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. [Link]

  • W.W. Norton. 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. [Link]

  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]

  • Lee, I., et al. (2000). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. [Link]

  • Scribd. Synthesis and Purification of Alkyl Halide. [Link]

  • Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. [Link]

  • Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Khan Academy. E1 mechanism: carbocations and rearrangements. [Link]

  • Scientific Research Publishing. (2013). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. [Link]

  • Pearson. Carbocation Intermediate Rearrangements Explained. [Link]

  • Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]

  • McMurry, J. (n.d.). 10.5 Preparing Alkyl Halides from Alcohols. In Organic Chemistry: A Tenth Edition. [Link]

  • Clark, J. (n.d.). replacing the -oh group in alcohols by a halogen. Chemguide. [Link]

  • Google Patents. (1998). US5767330A - Process for preparing alkyl chlorides.
  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry. [Link]

  • Byju's. (2016, October 11). Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?[Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Sciencemadness. A Systematic Study of the Preparation of Alkyl Chlorides from the Corresponding Alcohols. [Link]

  • PubChem. 3-(Chloromethyl)-4-ethylhexane. [Link]

  • Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3. [Link]

  • ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]

  • Thieme. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Link]

  • Organic Syntheses. alcohol. [Link]

Sources

Optimization

Technical Support Center: Fractional Distillation &amp; Purification of 3-(Chloromethyl)-4-ethylhexane

Welcome to the Advanced Purification Support Center. This resource is engineered for research scientists and drug development professionals handling the isolation and refinement of 3-(Chloromethyl)-4-ethylhexane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This resource is engineered for research scientists and drug development professionals handling the isolation and refinement of 3-(Chloromethyl)-4-ethylhexane.

System Overview & Physicochemical Context

3-(Chloromethyl)-4-ethylhexane (C9H19Cl) is a heavily branched primary alkyl chloride[1]. Because of its molecular weight (162.7 g/mol ), its atmospheric boiling point is extremely high—closely mirroring its linear analog, 1-chlorononane, which boils at 202–204 °C at 760 mmHg[2].

The Core Challenge: At temperatures approaching 180–210 °C, primary alkyl halides undergo rapid thermal degradation (dehydrohalogenation), stripping the molecule of hydrogen chloride (HCl) to form an alkene[3]. Attempting an atmospheric distillation will inevitably destroy your product. Therefore, vacuum fractional distillation is the mandatory purification pathway. By drastically reducing the ambient pressure, the boiling point is artificially depressed below the thermal activation barrier of the elimination reaction[4].

Quantitative Data: Target Parameters

Table 1: Physicochemical properties and estimated distillation parameters for process scaling.

ParameterValue / EstimateCausality / Relevance
Molecular Formula C9H19ClDetermines baseline molecular weight[1].
Molecular Weight 162.7 g/mol High MW dictates a high atmospheric boiling point[1].
Atmospheric Boiling Point ~195–205 °C (Est.)Exceeds the thermal stability threshold of the alkyl chloride[2].
Thermal Degradation Threshold > 150 °CTemperatures above this trigger dehydrohalogenation (HCl release)[3].
Target Vacuum Pressure ≤ 10 mmHgRequired to depress the boiling point into a safe thermal window[4].
Adjusted Boiling Point ~75–85 °C @ 10 mmHgSafe distillation range; prevents molecular decomposition.

Standard Operating Procedure: Vacuum Fractional Distillation

This protocol is designed as a self-validating system. Every physical action is paired with an observable metric to confirm the system's integrity before proceeding.

Step 1: Apparatus Assembly & Sealing

  • Action: Assemble a fractional distillation setup utilizing a vacuum-jacketed Vigreux column or a column packed with glass helices. Grease all ground-glass joints lightly with high-vacuum silicone grease.

  • Causality: A simple distillation apparatus lacks the theoretical plates required to separate the alkyl chloride from closely boiling unreacted precursor alcohols[5]. The fractionating column forces multiple vaporization-condensation cycles, ensuring high-purity isolation.

Step 2: System Evacuation (Cold)

  • Action: Connect the system to a high-vacuum pump equipped with a cold trap (liquid nitrogen or dry ice/acetone). Apply the vacuum before applying any heat. Verify the pressure stabilizes at ≤ 10 mmHg.

  • Causality: Applying vacuum to a pre-heated liquid causes violent bumping and catastrophic loss of containment. The cold trap protects the pump from corrosive HCl vapors in the event of trace degradation.

Step 3: Gradual Thermal Induction

  • Action: Submerge the boiling flask in an oil bath. Slowly increase the bath temperature to ~100–110 °C.

  • Causality: The temperature differential between the oil bath and the vapor must be minimized to prevent superheating the glass walls, which acts as a catalyst for localized thermal decomposition.

Step 4: Equilibration and Fraction Collection

  • Action: Allow the vapors to rise and reflux within the fractionating column for 5–10 minutes before drawing them over the condenser. Discard the initial "forerun" (often containing volatile solvents or water). Collect the main fraction when the vapor temperature stabilizes (expected ~75–85 °C at 10 mmHg).

  • Validation: The protocol self-validates if the vapor temperature remains absolutely constant during the collection of the main fraction. A fluctuating temperature indicates a loss of vacuum or a co-distilling impurity.

Process Workflow & Decision Matrix

Workflow Start Crude 3-(Chloromethyl) -4-ethylhexane Setup Assemble Fractional Vacuum Apparatus Start->Setup Vacuum Apply Vacuum (Target: < 10 mmHg) Setup->Vacuum Heat Initiate Heating (Bath Temp < 120°C) Vacuum->Heat Monitor Monitor Vapor Temp & System Pressure Heat->Monitor Decision Is HCl Gas Evolving? (Signs of Degradation) Monitor->Decision Fix Abort Heat, Check Leaks, Increase Vacuum Decision->Fix Yes (Temp too high) Fractionate Equilibrate Column (Vigreux/Packed) Decision->Fractionate No (Stable) Fix->Vacuum Collect Collect Pure Fraction (Estimated 75-85°C) Fractionate->Collect Validate Validate Purity (GC-MS / NMR) Collect->Validate

Fig 1: Logic matrix for the vacuum fractional distillation of thermally sensitive alkyl halides.

Diagnostic Q&A: Troubleshooting Guide

Q1: The liquid in my boiling flask is turning dark brown, and the pressure gauge is fluctuating wildly. What is happening? A: Your compound is undergoing thermal dehydrohalogenation[3]. When the pot temperature exceeds the molecule's thermal stability limit, it rapidly breaks down into an alkene and hydrogen chloride (HCl) gas. The sudden evolution of HCl gas causes the wild fluctuations in your vacuum pressure. Causality & Corrective Action: Immediately remove the heat source. Your vacuum is likely insufficient (e.g., a leak in a joint), which forced you to use higher temperatures to achieve boiling. Re-grease all joints, ensure your pump is pulling < 10 mmHg, and restart the process.

Q2: I am using a simple distillation setup, but GC-MS shows my final product is heavily contaminated with the precursor alcohol. Why? A: Branched C9 alcohols and their corresponding chlorides have highly similar vapor pressures. A simple distillation setup lacks the necessary theoretical plates to separate liquids with boiling points that differ by less than 25–50 °C[5]. Causality & Corrective Action: Upgrade to a fractional distillation setup. Insert a Vigreux column or a column packed with stainless steel/glass helices between the boiling flask and the distillation head. This increases the surface area, forcing multiple evaporation-condensation cycles that effectively separate the closely boiling impurities[5].

Q3: Why must I apply the vacuum before heating the flask? Can't I just heat it up and then turn on the pump? A: Absolutely not. If you heat the crude mixture to 80 °C at atmospheric pressure and suddenly apply a 10 mmHg vacuum, the liquid will instantly become superheated relative to the new pressure. Causality & Corrective Action: This pressure shock causes violent "bumping"—the liquid will explosively boil over into the condenser, contaminating your receiving flask and potentially shattering the glassware. Always establish a stable vacuum first, then apply heat gradually[4].

Q4: My target vapor temperature was perfectly stable, but it suddenly dropped. Should I increase the heat? A: No. A sudden drop in vapor temperature indicates that the specific fraction (your target molecule) has completely distilled over, and the vapor is no longer reaching the thermometer bulb. Causality & Corrective Action: Stop collecting in that specific receiving flask. If you increase the heat, you will begin distilling the higher-boiling impurities (or degradation products) into your purified batch.

References

  • Title: Vacuum Distillations & Fractional Distillation Source: Umm Al-Qura University (UQU) URL: [Link]

  • Title: ORGANIC CHEMISTRY II - FKKT UM: Distillation Techniques Source: University of Maribor (UM) URL: [Link]

  • Title: Dehydrohalogenation of Primary Alkyl Halides in Hexamethylphosphoric Triamide Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Preventing moisture degradation of 3-(Chloromethyl)-4-ethylhexane during storage

Welcome to the technical support guide for 3-(Chloromethyl)-4-ethylhexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Chloromethyl)-4-ethylhexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this moisture-sensitive reagent. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the long-term stability and integrity of your materials, preventing moisture-induced degradation that can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

General Understanding

Q1: Why is 3-(Chloromethyl)-4-ethylhexane considered moisture-sensitive?

A1: 3-(Chloromethyl)-4-ethylhexane is an alkyl halide. Like other compounds in this class, it is susceptible to hydrolysis, a chemical reaction with water.[1][2] The carbon-chlorine (C-Cl) bond in the molecule is polarized, with the carbon atom being electron-deficient and thus a target for nucleophilic attack by water.[3] Although primary alkyl chlorides like 3-(Chloromethyl)-4-ethylhexane hydrolyze more slowly than their secondary or tertiary counterparts, prolonged exposure to moisture will lead to degradation.[1][2]

Q2: What is the primary degradation product when 3-(Chloromethyl)-4-ethylhexane is exposed to moisture?

A2: The primary degradation product is the corresponding alcohol, 3-(Hydroxymethyl)-4-ethylhexane, formed through a nucleophilic substitution reaction where a hydroxyl group (-OH) from a water molecule replaces the chlorine atom.[1] This hydrolysis can proceed through either an SN1 or SN2 mechanism, though for a primary alkyl halide like this, the SN2 pathway is generally favored.[2]

Storage and Handling

Q3: What are the ideal storage conditions for 3-(Chloromethyl)-4-ethylhexane?

A3: To minimize degradation, 3-(Chloromethyl)-4-ethylhexane should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[4] The recommended storage temperature is typically between 2-8°C.[5] It is crucial to store it under an inert atmosphere to prevent contact with moisture.[6][7]

Q4: What is an "inert atmosphere," and why is it necessary?

A4: An inert atmosphere is an environment that is free of reactive substances like oxygen and moisture.[8] For storing 3-(Chloromethyl)-4-ethylhexane, this is typically achieved by displacing the air in the storage container with a dry, non-reactive gas such as nitrogen or argon.[6][9] This process, known as inert gas blanketing, creates a protective layer over the chemical, preventing moisture from coming into contact with it and initiating hydrolysis.[7][9]

Q5: Which desiccants are compatible with 3-(Chloromethyl)-4-ethylhexane?

A5: When storing 3-(Chloromethyl)-4-ethylhexane, it is important to use desiccants that are chemically compatible with chlorinated hydrocarbons. Suitable options include molecular sieves (3A or 4A), anhydrous calcium sulfate (Drierite®), and silica gel.[10][11] Molecular sieves are particularly effective at adsorbing moisture even at low humidity levels.[10] Avoid using desiccants that can react with alkyl halides.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.[5]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[6][7]
Container Tightly sealed, appropriate materialPrevents ingress of moisture and contaminants.
Desiccant Molecular Sieves, Anhydrous Calcium Sulfate, Silica GelActively removes any residual moisture in the storage environment.[10]

Q6: What type of container material is best for storing 3-(Chloromethyl)-4-ethylhexane?

A6: Carbon steel or stainless steel are generally suitable for storing chlorinated solvents.[12] For laboratory quantities, glass bottles with tightly sealing caps are appropriate. Ensure the cap liner is made of a material that does not readily absorb or transmit moisture. Avoid storing chlorinated solvents in incompatible plastics.[13]

Troubleshooting Guide

Q7: I suspect my sample of 3-(Chloromethyl)-4-ethylhexane has degraded. How can I confirm this?

A7: You can confirm degradation by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This method can separate the components of your sample and identify them based on their mass spectra. You would look for the appearance of a new peak corresponding to the mass of the hydrolysis product, 3-(Hydroxymethyl)-4-ethylhexane, and a decrease in the peak area of the parent compound.[14][15]

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to detect the formation of the alcohol degradation product.[16][17] You would observe new signals corresponding to the protons of the hydroxymethyl group and a change in the chemical shift of the adjacent protons.

Q8: My experiment that uses 3-(Chloromethyl)-4-ethylhexane is failing. Could moisture contamination be the cause?

A8: Yes, moisture contamination is a likely culprit if your experiment is sensitive to the purity of the starting material. The presence of the alcohol impurity can lead to side reactions, reduced yield, or complete failure of the intended reaction. It is recommended to test the integrity of your reagent if you suspect degradation.

Q9: I've noticed a change in the appearance of my stored 3-(Chloromethyl)-4-ethylhexane. What should I do?

A9: Any change in appearance, such as cloudiness or the formation of a precipitate, could indicate degradation or contamination. Do not use the material in your experiments. It is advisable to analyze a small aliquot of the sample to identify the impurity before deciding on the appropriate course of action, which may include purification or disposal.

Visual Guides and Protocols

Moisture Degradation Pathway

G Hydrolysis of 3-(Chloromethyl)-4-ethylhexane reagent 3-(Chloromethyl)-4-ethylhexane product 3-(Hydroxymethyl)-4-ethylhexane reagent->product Nucleophilic Substitution (SN2) water H₂O (Moisture) water->product byproduct HCl product->byproduct

Caption: Moisture-induced degradation of 3-(Chloromethyl)-4-ethylhexane.

Troubleshooting Flowchart for Suspected Degradation

G Troubleshooting Flowchart start Experiment Failure or Reagent Appearance Change check_storage Review Storage Conditions (Temp, Inert Gas, Desiccant) start->check_storage analyze Analyze Sample by GC-MS or NMR check_storage->analyze degraded Degradation Confirmed? analyze->degraded purify Purify Reagent (if feasible) degraded->purify Yes ok Reagent is Pure. Troubleshoot Experiment. degraded->ok No discard Discard and Use New Batch purify->discard Purification Not Practical implement_storage Implement Proper Storage Protocols purify->implement_storage discard->implement_storage

Caption: Decision guide for handling suspected reagent degradation.

Experimental Protocols

Protocol 1: GC-MS Analysis for Degradation
  • Sample Preparation:

    • Carefully extract a small aliquot (e.g., 10 µL) of your 3-(Chloromethyl)-4-ethylhexane sample.

    • Dilute the sample in a suitable dry solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Setup:

    • Use a GC system coupled with a mass spectrometer.[18]

    • Employ a non-polar capillary column (e.g., HP-5MS or equivalent).[19]

    • Set the injector temperature to 250°C and the MS interface temperature to 280°C.[15][19]

    • Program the oven temperature with an initial hold at a low temperature (e.g., 50°C) followed by a ramp to a higher temperature (e.g., 280°C) to ensure good separation.[15]

  • Data Analysis:

    • Analyze the resulting chromatogram for peaks corresponding to 3-(Chloromethyl)-4-ethylhexane and its potential hydrolysis product, 3-(Hydroxymethyl)-4-ethylhexane.

    • Confirm the identity of the peaks by comparing their mass spectra with known fragmentation patterns.

Protocol 2: Implementing an Inert Gas Blanket
  • Preparation:

    • Ensure your container of 3-(Chloromethyl)-4-ethylhexane has a septum-sealed cap or a two-port cap.

    • Obtain a cylinder of dry, high-purity nitrogen or argon with a regulator.

    • Use clean, dry tubing to connect the gas cylinder to a needle.

  • Procedure:

    • Insert a vent needle through the septum to allow displaced air to exit.

    • Insert the needle connected to the inert gas source through the septum, ensuring the tip is above the liquid level.

    • Start a gentle flow of inert gas into the container headspace for several minutes to displace the air.[6]

    • Remove the vent needle first, followed by the inert gas inlet needle.

  • Storage:

    • For added protection, wrap the cap and septum with Parafilm.

    • Store the container in the recommended conditions (2-8°C).[5]

References

  • Scribd. Hydrolysis Rates of Alkyl Halides. Available at: [Link]

  • Cambridge Sensotec. The Process of Inert Gas Blanketing. Available at: [Link]

  • Linde Gas. Drying, inerting, blanketing & purging. Available at: [Link]

  • Save My Exams. Relative Ease of Hydrolysis. Available at: [Link]

  • Spark Notes. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Available at: [Link]

  • Canadian Science Publishing. The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect. Available at: [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Air Liquide Singapore. Inerting, Blanketing and Purging. Available at: [Link]

  • GasN2. Blanketing: protecting the integrity of your products with inert gas. Available at: [Link]

  • Google Patents. Process of blanketing with inert gas.
  • Carl ROTH. Safety Data Sheet: Organic Solvents Standard. Available at: [Link]

  • Max Spare. Chemical-Compatibility-Chart.pdf. Available at: [Link]

  • CILICANT. Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. Available at: [Link]

  • AGM Container Controls. Selecting the Right Desiccant. Available at: [Link]

  • University of Illinois. Chemical Compatibility. Available at: [Link]

  • New Pig Corporation. Proper Segregation of Incompatible Chemicals - Expert Advice. Available at: [Link]

  • SorbentSystems.com. Desiccant Types. Available at: [Link]

  • PubMed. Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation. Available at: [Link]

  • PubChem. 3-(Chloromethyl)-4-ethylhexane. Available at: [Link]

  • UCSD Blink. Chemical Compatibility Guidelines. Available at: [Link]

  • GJ Chemical. Chloroform (All Grades). Available at: [Link]

  • New Pig Corporation. Proper Segregation of Incompatible Chemicals - Expert Advice. Available at: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available at: [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

  • ResearchGate. A Method Based on 1H NMR Spectral Data Useful to Evaluate the Hydrolysis Level in Complex Lipid Mixtures. Available at: [Link]

  • MDPI. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Available at: [Link]

  • PubChem. Chloromethyl ethyl ether. Available at: [Link]

  • Environment, Health & Safety. Water Sensitive Chemicals. Available at: [Link]

  • Organic Syntheses Procedure. alcohol. Available at: [Link]

  • LCGC International. Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. Available at: [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available at: [Link]

  • MDPI. Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity. Available at: [Link]

  • Sparkfun. Moisture Sensitivity Level 3 (MSL 3) Handling Guidelines. Available at: [Link]

  • FooDB. Showing Compound 3-Methyl-4-ethylhexane (FDB003894). Available at: [Link]

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Reference Data & Comparative Studies

Validation

Benchmarking Electrophilic Activity of 3-(Chloromethyl)-4-ethylhexane in Suzuki-Miyaura Cross-Couplings

Executive Summary & Rationale The expansion of sp³-sp³ and sp³-sp² Suzuki-Miyaura cross-couplings has fundamentally transformed drug discovery, allowing chemists to "escape from flatland" by incorporating high-fraction s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The expansion of sp³-sp³ and sp³-sp² Suzuki-Miyaura cross-couplings has fundamentally transformed drug discovery, allowing chemists to "escape from flatland" by incorporating high-fraction sp³ (Fsp³) motifs into pharmaceutical pipelines[1]. However, alkyl chlorides remain notoriously challenging electrophiles. Their high carbon-chlorine bond dissociation energy (BDE ~84 kcal/mol) typically makes oxidative addition the turnover-limiting step.

3-(Chloromethyl)-4-ethylhexane represents a "stress test" substrate for modern catalytic systems. Featuring a primary chloride attached to a highly congested β -tertiary center (bearing both an ethyl and a 3-pentyl group), this neopentyl-like halide pushes the steric limits of palladium catalysis. This guide benchmarks its electrophilic activity against unhindered alternatives and its bromide analogue, delineating the steric and electronic boundaries of the standard [Pd₂(dba)₃]/PCy₃ catalyst system established by[1].

Mechanistic Context: The Steric Penalty in Oxidative Addition

To understand the performance of 3-(chloromethyl)-4-ethylhexane, we must analyze the causality of the catalytic cycle. The cross-coupling of alkyl chlorides relies on electron-rich, bulky ligands like tricyclohexylphosphine (PCy₃). The high electron density of PCy₃ enriches the palladium center, facilitating the difficult oxidative addition into the strong C-Cl bond[1].

However, the massive steric bulk at the β

  • and γ -positions of 3-(chloromethyl)-4-ethylhexane physically impedes the concerted, three-centered transition state required for Pd(0) insertion. Furthermore, if oxidative addition is successful, the resulting highly congested alkylpalladium(II) intermediate is highly susceptible to β -hydride elimination. To relieve steric strain, the complex undergoes a rapid unimolecular decomposition pathway (yielding isomerized alkenes) that outcompetes the slower, bimolecular transmetalation step[2].

    MechanisticPathway cluster_0 Oxidative Addition (Turnover-Limiting) Pd0 Active Catalyst Pd(0)(PCy3)2 OA_Unhindered Unhindered 1° Cl (e.g., 1-Chlorohexane) Fast Addition Pd0->OA_Unhindered + 1-Chlorohexane OA_Hindered Hindered 1° Cl (3-(Chloromethyl)-4-ethylhexane) Steric Clash Blocks Approach Pd0->OA_Hindered + 3-(Chloromethyl)... PdII_Unhindered Alkyl-Pd(II) Intermediate Stable for Transmetalation OA_Unhindered->PdII_Unhindered PdII_Hindered Congested Alkyl-Pd(II) Prone to Decomposition OA_Hindered->PdII_Hindered High Activation Energy Product Cross-Coupled Product (High Yield) PdII_Unhindered->Product Transmetalation & Reductive Elimination BetaElim β-Hydride Elimination (Alkene Byproducts) PdII_Hindered->BetaElim Rapid side-reaction due to steric relief PdII_Hindered->Product Slow Transmetalation (Low Yield)

    Mechanistic divergence in Pd-catalyzed oxidative addition for hindered alkyl chlorides.

Quantitative Benchmarking Data

The following table summarizes the comparative electrophilic activity of 3-(chloromethyl)-4-ethylhexane against structural alternatives using the standard [Pd₂(dba)₃]/PCy₃ benchmarking system. Data reflects the inherent activation energy barriers dictated by substrate sterics and halogen leaving group ability.

SubstrateHalogenSteric EnvironmentRelative Activation Energy for OAExpected Yield (%)
1-Chlorohexane ClLinear (Unhindered)Baseline> 90%
1-Chloro-2-ethylhexane Cl β -BranchedModerate~ 65%
3-(Chloromethyl)-4-ethylhexane ClSevere β,γ -BranchingVery High< 15%
3-(Bromomethyl)-4-ethylhexane BrSevere β,γ -BranchingModerate (Weaker C-Br bond)~ 85%

Note: The bromide analogue performs significantly better because the weaker C-Br bond lowers the activation energy for oxidative addition, allowing the reaction to proceed before thermal degradation or β -hydride elimination dominates[1].

Experimental Design & Self-Validating Protocol

To ensure the integrity of the catalytic cycle, the reaction must be strictly anaerobic. The active Pd(0) species and the electron-rich PCy₃ ligand are highly susceptible to oxidation. The following self-validating protocol utilizes standard Schlenk techniques and in situ hydroboration to prevent reagent degradation.

Phase 1: In Situ Preparation of the Alkylborane (n-Octyl-9-BBN)

Causality: Generating the alkylborane in situ avoids the isolation of highly air-sensitive intermediates, ensuring the nucleophile is pristine prior to transmetalation.

  • In a nitrogen-filled glovebox, add 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.2 mmol, 1.2 equiv) to an oven-dried 10 mL vial equipped with a magnetic stir bar.

  • Slowly add 1-octene (1.2 mmol, 1.2 equiv) dropwise.

  • Seal the vial and stir at room temperature for 12 hours to ensure complete hydroboration.

Phase 2: Catalyst Activation & Cross-Coupling

Causality: K₃PO₄·H₂O is selected as the base because it provides the necessary hydroxide/phosphate equivalents to form the reactive boronate complex without causing base-catalyzed dehydrohalogenation of the alkyl chloride[2].

  • To an oven-dried Schlenk flask, add [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), PCy₃ (0.08 mmol, 8 mol%), and K₃PO₄·H₂O (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Add anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration. Stir for 15 minutes until the solution transitions to a characteristic deep red/purple, indicating the formation of the active Pd(0)(PCy₃)₂ complex.

  • Inject the alkyl chloride electrophile (e.g., 3-(chloromethyl)-4-ethylhexane) (1.0 mmol, 1.0 equiv) via a gastight syringe.

  • Transfer the previously prepared n-octyl-9-BBN solution into the Schlenk flask.

  • Seal the flask and heat to 90 °C for 24 hours. (Note: While unhindered chlorides couple at room temperature, extreme steric bulk necessitates thermal driving force to overcome the oxidative addition barrier).

  • Quench the reaction with 1M NaOH and 30% H₂O₂ (to oxidize residual boranes), extract with diethyl ether, and analyze via GC-MS using an internal standard (e.g., dodecane) to quantify conversion and β -hydride elimination byproducts.

References

  • Kirchhoff, J. H.; Dai, C.; Fu, G. C. "A Method for Palladium-Catalyzed Cross-Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3." Angewandte Chemie International Edition, 2002 .[Link]

  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides That Possess β Hydrogens." Journal of the American Chemical Society, 2001 .[Link]

  • Murray, S. M.; et al. "Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method." ACS Sustainable Chemistry & Engineering, 2023 .[Link]

  • Thomas, A. A.; Denmark, S. E. "Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species." Journal of the American Chemical Society, 2024 .[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Chloromethyl)-4-ethylhexane

Standard Operating Procedure & PPE Guide: Handling 3-(Chloromethyl)-4-ethylhexane Executive Summary & Mechanistic Risk Profile As a Senior Application Scientist, I approach chemical safety not merely as a checklist of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 3-(Chloromethyl)-4-ethylhexane

Executive Summary & Mechanistic Risk Profile

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling 3-(Chloromethyl)-4-ethylhexane (CAS 1523145-37-0)—a branched, primary alkyl chloride—we must account for its dual nature. While it is highly valued as a potent electrophile in cross-coupling and nucleophilic substitution reactions[1], this exact reactivity profile makes it an inherent biological hazard.

To handle this compound safely, operators must understand the causality behind its risks:

  • Alkylating Potential: Primary alkyl chlorides are reactive electrophiles. In biological systems, they can act as alkylating agents, potentially modifying nucleophilic sites on proteins or nucleic acids.

  • Lipophilicity & Permeation: The 9-carbon branched aliphatic backbone makes this compound highly lipophilic. If it contacts the skin, it will rapidly partition into the stratum corneum, bypassing physiological barriers to enter the bloodstream.

  • Solvent Degradation: Halogenated aliphatics aggressively degrade standard laboratory elastomers. Improper glove selection will result in rapid permeation, trapping the toxic chemical against the skin[2].

Quantitative PPE Selection Matrix

Choosing the right Personal Protective Equipment (PPE) is the cornerstone of laboratory safety[3]. The following matrix outlines the required PPE, grounded in the quantitative chemical compatibility of chlorinated solvents[4].

Glove MaterialPermeation Resistance (Chlorinated Aliphatics)Breakthrough Time EstimateMechanistic Rationale & Use Case
Viton® (Fluorinated Elastomer) Excellent> 8 hoursHighly impermeable to halogenated and aromatic solvents. Primary choice for sustained contact and handling pure reagents[2][5].
Silver Shield® (PE/EVAL) Excellent> 8 hoursMulti-laminate plastic resists molecular permeation. Ideal as an inner liner beneath a more dexterous outer glove[6].
Nitrile (Standard 3-6 mil) Poor to Moderate< 10 minutesRapidly swells and degrades upon contact with chlorinated organics. Strictly limited to incidental splash protection [2][7].
Latex (Natural Rubber) Weak / NoneImmediateHighly porous to lipophilic solvents; offers zero meaningful protection against alkyl chlorides[7][8].

Additional Mandatory PPE:

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles. Rationale: Protects ocular mucosa from aerosolized droplets or accidental splashing during pressurized syringe transfers[9].

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs. Rationale: Prevents skin exposure and mitigates fire risk if the chemical is handled near reactive organometallics (e.g., Grignard reagents)[4].

Operational Workflow & PPE Integration

The safe handling of 3-(Chloromethyl)-4-ethylhexane requires integrating physical barriers with procedural engineering controls. The logical relationship between hazard identification, PPE, and execution is mapped below.

G Risk Hazard: 3-(Chloromethyl)-4-ethylhexane (Lipophilic Alkylating Agent) Eng Engineering Controls (Certified Fume Hood) Risk->Eng Dictates PPE PPE Selection (Viton Gloves, Z87.1 Goggles, FR Coat) Risk->PPE Dictates Dispense Operational Execution (Air-Free Syringe Transfer) Eng->Dispense PPE->Dispense Quench Quenching & Decontamination Dispense->Quench Post-Reaction Waste Halogenated Waste Disposal Quench->Waste Transfer

Figure 1: Hierarchy of Controls and PPE Integration Workflow for Alkylating Agents.

Step-by-Step Methodology: Alkylation Reaction Setup

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Environmental & Equipment Validation

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm)[3].

  • Causality: Maintaining negative pressure ensures that any aerosolized alkyl chloride generated during transfer is immediately exhausted, preventing inhalation exposure.

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. If it pulls inward steadily, airflow is sufficient.

Step 2: PPE Donning Sequence

  • Action: Don the FR lab coat, ANSI Z87.1 goggles, and Viton® gloves[9].

  • Causality: Standard lab coats absorb liquids, holding the alkylating agent against the skin. Viton provides a dense fluorinated barrier that repels halogenated solvents[5].

  • Self-Validation Check: Perform an inflation test on the Viton gloves: trap air inside, twist the cuff, and squeeze to verify there are no micro-tears or pinholes.

Step 3: Reagent Dispensing (Air-Free Technique)

  • Action: Purge the reagent bottle with inert gas (N₂ or Argon). Use a gas-tight glass syringe with a Luer-lock Teflon needle to extract the 3-(Chloromethyl)-4-ethylhexane[1].

  • Causality: Alkyl chlorides can react with ambient moisture over time, generating corrosive hydrogen chloride (HCl) gas. Inertion prevents degradation and pressure buildup.

  • Self-Validation Check: Ensure the syringe plunger provides smooth but firm resistance when drawing the liquid, confirming a hermetic seal.

Step 4: Reaction Execution

  • Action: Introduce the alkyl chloride dropwise into the reaction vessel containing your nucleophile[1].

  • Causality: Dropwise addition controls the exothermic nature of alkylation reactions, preventing solvent boil-off and subsequent pressure blowouts.

Step 5: Quenching & Doffing

  • Action: Quench residual reagent in the syringe by drawing up a weak nucleophilic solution (e.g., saturated sodium bicarbonate) before disposal.

  • Causality: Neutralizing the electrophile before it enters the waste stream prevents dangerous cross-reactions in the halogenated waste carboy.

Spill Response & Disposal Plan

In the event of an accidental release, follow this tiered response plan:

Minor Spill (< 50 mL inside the fume hood):

  • Containment: Cover the spill with an inert, amorphous absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels.

  • Neutralization: Carefully apply a dilute alkaline solution (e.g., sodium carbonate) over the absorbent to neutralize any generated HCl.

  • Disposal: Sweep the absorbed mass using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Halogenated Organic Waste - Toxic"[10].

Major Spill (> 50 mL or outside the fume hood):

  • Evacuation: Immediately evacuate the laboratory, close the doors, and alert Environmental Health and Safety (EHS).

  • Respiratory Protection: Re-entry requires a self-contained breathing apparatus (SCBA) or a full-face respirator with Organic Vapor (OV) cartridges. This must only be executed by a trained HAZMAT team[11].

References

  • ACS Material. "PPE and Safety for Chemical Handling." American Chemical Society, 2020. URL: [Link]

  • American Chemical Society (ACS). "Safety Corner - Chemical Safety Competencies." ACS, 2021. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Standards." OSHA. URL: [Link]

  • University of Houston-Clear Lake (UHCL). "Glove Compatibility and Chemical Resistance Guide." UHCL. URL: [Link]

  • eSafety Supplies. "Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases." eSafety Supplies, 2025. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides." NIH, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Chemical Protective Clothing." OSHA. URL: [Link]

Sources

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